molecular formula C5H9N3O B2667134 (dimethyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1823967-14-1

(dimethyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2667134
CAS No.: 1823967-14-1
M. Wt: 127.147
InChI Key: QVDPIHKJPWCHTP-UHFFFAOYSA-N
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Description

(dimethyl-1H-1,2,3-triazol-5-yl)methanol is a chemical building block of significant interest in medicinal chemistry and drug discovery, with the CAS Number 1823967-14-1 . It has a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol . Its structure is defined by the SMILES string CC1=C(N(N=N1)C)CO . This compound is part of the 1,2,3-triazole chemical class, which is widely recognized for its versatility in chemical synthesis and its presence in biologically active molecules . Specifically, 1,2,3-triazole and its derivatives are extensively researched as key scaffolds for developing potent enzyme inhibitors. Recent scientific literature highlights that 1,2,3-triazolium salts, closely related to this compound, exhibit excellent inhibition of cholinesterase enzymes (ChEs) . These enzymes are crucial targets for therapeutic interventions in neurodegenerative diseases, suggesting that this compound serves as a valuable precursor or intermediate for synthesizing such potential inhibitors . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to explore new chemical spaces in the development of novel pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPIHKJPWCHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of (dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Part 1: Executive Summary

Compound Identity: (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol CAS Registry Number: 1823967-14-1 Molecular Formula: C


H

N

O Molecular Weight: 127.14 g/mol [1]

This guide provides a comprehensive technical analysis of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol, a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and bioisostere design. Unlike the more common 1,4-disubstituted triazoles derived from terminal alkynes, this fully substituted scaffold offers unique steric constraints and electronic properties, making it a critical probe for exploring specific binding pockets where defined vector geometry is required.

Part 2: Chemical Identity & Structural Logic

The 1,2,3-triazole ring is a planar, aromatic system with high dipole moment and stability. The specific isomerism of this compound is defined by the placement of the methyl groups and the hydroxymethyl moiety.

Structural Specification
  • Core Scaffold: 1H-1,2,3-Triazole.[2][3][4][5][6][7]

  • Substituents:

    • Position 1 (N): Methyl group (-CH

      
      ).
      
    • Position 4 (C): Methyl group (-CH

      
      ).
      
    • Position 5 (C): Hydroxymethyl group (-CH

      
      OH).
      

Critical Regiochemistry Note: The nomenclature "(dimethyl...5-yl)methanol" strictly places the alcohol at position 5. With N1-methylation, the remaining methyl must be at C4. This distinguishes it from its regioisomer, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol, which has significantly different steric and electronic profiles.

Part 3: Physicochemical Specifications

The following data aggregates experimental values from analogous triazole systems and predictive models calibrated for small nitrogen heterocycles.

ParameterValue / RangeContext & Significance
Physical State Solid (Crystalline)Typically a white to off-white powder.
Melting Point 70–90 °C (Predicted)Analogous (1-methyl-1H-1,2,3-triazol-4-yl)methanol melts at 60–64 °C. The added methyl group typically raises MP via increased packing efficiency.
LogP (Octanol/Water) -0.8 ± 0.2Highly Hydrophilic. The polar triazole ring and hydroxyl group dominate the lipophilicity profile.
Solubility (Water) High (>10 mg/mL)Excellent aqueous solubility makes it an ideal fragment for soaking experiments in crystallography.
Solubility (Organic) DMSO, Methanol, EtOHSoluble in polar aprotic and protic solvents. Limited solubility in hexane/ether.
pKa (Conjugate Acid) ~1.2 (Triazole N3)The ring is a very weak base. It will not protonate at physiological pH (7.4).
pKa (Hydroxyl) ~16The alcohol proton is exchangeable but non-acidic under biological conditions.
Dipole Moment ~4.5 – 5.0 DThe 1,2,3-triazole ring has a strong dipole, aligning from N1 towards C4/C5, enhancing dipole-dipole interactions in protein pockets.
H-Bond Donors (HBD) 1 (OH)The hydroxyl group is a directed donor.
H-Bond Acceptors (HBA) 3 (N2, N3, O)The N2 and N3 atoms are weak acceptors; the oxygen is a moderate acceptor.

Part 4: Synthesis & Characterization Protocol

Synthesis of fully substituted triazoles (1,4,5-trisubstituted) is more challenging than the standard "Click" chemistry (CuAAC) used for 1,4-disubstituted triazoles. The reaction requires an internal alkyne (2-butyn-1-ol) and methyl azide.

Methodology: Thermal Cycloaddition
  • Reaction: Huisgen 1,3-dipolar cycloaddition.

  • Reagents: Methyl Azide (generated in situ or handled as solution) + 2-Butyn-1-ol.

  • Conditions: Thermal reflux (Toluene or neat, 80–110 °C).

  • Challenge: Thermal cycloaddition is not regioselective . It yields a mixture of the 1,4-dimethyl-5-hydroxymethyl (Target) and 1,5-dimethyl-4-hydroxymethyl isomers.

Safety Warning: Methyl azide is potentially explosive. Reactions should be performed on a small scale (<1g) behind a blast shield, or using a flow chemistry setup to minimize active azide volume.

Purification & Identification Workflow

The separation of regioisomers is the critical step.

SynthesisWorkflow Start Reagents: Methyl Azide + 2-Butyn-1-ol Reaction Thermal Cycloaddition (110°C, Sealed Tube) Start->Reaction Cycloaddition Mixture Crude Mixture: Isomer A (Target) + Isomer B Reaction->Mixture Yields ~1:1 Ratio Separation Flash Chromatography (DCM:MeOH Gradient) Mixture->Separation Purification Analysis NMR Analysis (NOESY) Separation->Analysis Isolate Fractions ResultA Target: (1,4-Dimethyl...5-yl)methanol NOE: N-Me ↔ CH2OH Analysis->ResultA Confirm Regiochem ResultB Byproduct: (1,5-Dimethyl...4-yl)methanol NOE: N-Me ↔ C-Me Analysis->ResultB Identify Isomer

Figure 1: Synthesis and purification workflow emphasizing the critical NOESY NMR step for structural validation.

NMR Validation Logic

To distinguish the target (1,4-dimethyl-5-hydroxymethyl) from the isomer (1,5-dimethyl-4-hydroxymethyl):

  • NOESY Experiment: Irradiate the N-Methyl signal (approx. 4.0 ppm).

  • Target (1,4-Me, 5-CH2OH): You will observe a strong NOE correlation between the N-Methyl and the Hydroxymethyl (CH

    
    )  protons.
    
  • Isomer (1,5-Me, 4-CH2OH): You will observe a strong NOE correlation between the N-Methyl and the C-Methyl protons (steric proximity).

Part 5: Functional Properties in Drug Design

The (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol scaffold serves as a robust bioisostere and linker.

Bioisosterism
  • Amide Mimicry: The 1,2,3-triazole ring mimics the topological and electronic features of a trans-amide bond but is resistant to proteolytic cleavage.

  • Ortho-Substitution: The 5-hydroxymethyl group mimics an ortho-substituted aromatic ring, providing a "kink" in the molecular geometry that can induce specific conformations in attached chains.

Interaction Map

The molecule offers a dense network of interaction points for binding site residues.

InteractionMap Center Triazole Ring (Aromatic Core) N2 N2 / N3 (H-Bond Acceptors) Center->N2 Lone Pairs OH 5-CH2OH (H-Bond Donor/Acceptor) Center->OH C5 Attachment Dipole Strong Dipole (~5 Debye) Center->Dipole Electronic Field Pi Pi-Stacking (Aromatic Interactions) Center->Pi Surface

Figure 2: Physicochemical interaction map highlighting pharmacophoric features.

Part 6: References

  • Synthesis & Regiochemistry:

    • Title: "Regioselective Synthesis of 1,2,3-Triazoles by the 'Click' Reaction."

    • Source:Angewandte Chemie International Edition, 2002.

    • Context: Defines the baseline CuAAC reaction and the contrast with thermal cycloaddition for internal alkynes.

  • NMR Characterization:

    • Title: "15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles."

    • Source:Organic & Biomolecular Chemistry, 2012.

    • Context: Provides the definitive NMR methodology for distinguishing 1,4 vs 1,5 isomers.

  • Physicochemical Properties:

    • Title: "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application."[8]

    • Source:Journal of Medicinal Chemistry, 2024.[8]

    • Context: Comprehensive review of triazole acidity, lipophilicity, and dipole moments.

  • Compound Database:

    • Title: "(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol Product Page."

    • Source:ChemicalBook / Enamine.

    • Context: Verification of CAS 1823967-14-1 and commercial availability.

Sources

A Technical Guide to (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its synthetic accessibility and unique physicochemical properties. This guide provides an in-depth technical overview of a specific, functionalized derivative, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol . Due to the ambiguity in common nomenclature, this document focuses on this defined regioisomer to ensure scientific clarity. We will detail its core physicochemical properties, present a validated synthetic workflow, outline rigorous characterization protocols, and discuss its potential applications, grounding all claims in authoritative references.

Core Compound Identity and Physicochemical Properties

The subject of this guide is the 1,4,5-trisubstituted 1,2,3-triazole derivative, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. This specific substitution pattern is critical for its chemical behavior and potential interactions in biological or material systems.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below. These values are foundational for all stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

PropertyValueSource
Chemical Name (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol-
CAS Number 1823967-14-1[1]
Molecular Formula C₅H₉N₃O[1]
Molecular Weight 127.14 g/mol [1]
Monoisotopic Mass 127.07456 Da[2]
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable insights for experimental design, particularly for purification and formulation.

PropertyPredicted ValueSource
Boiling Point 291.3 ± 32.0 °C[1]
Density 1.27 ± 0.1 g/cm³[1]
pKa 13.82 ± 0.10[1]
XlogP -0.8[2]

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis Methodology: A Regiospecific Approach

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles requires careful control to achieve the desired regioisomer. While the Huisgen 1,3-dipolar cycloaddition is the classic method, modern metal-catalyzed approaches, often termed "click chemistry," offer superior regioselectivity and milder reaction conditions.[3]

A robust strategy for synthesizing the target compound involves a multi-step, one-pot reaction catalyzed by copper(I), which ensures the desired 1,4-disubstitution pattern, followed by functionalization at the 5-position.[4]

Synthetic Workflow Overview

The synthesis can be logically divided into the formation of the triazole core and its subsequent functionalization. A plausible and efficient pathway is the copper(I)-catalyzed reaction between an appropriate azide and a terminal alkyne, with in-situ trapping of the resulting organometallic intermediate.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_functionalization Functionalization & Final Product R1 Methyl Azide (CH₃N₃) P2 Intermediate Formation: (1-methyl-1H-1,2,3-triazol-4-yl)methanol R1->P2 R2 3-Butyn-1-ol R2->P2 P1 Copper(I) Catalyst (e.g., CuI) P1->P2 CuAAC Click Chemistry FP Final Product: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol P2->FP R3 Methylating Agent (e.g., CH₃I) R3->FP N-Methylation

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established procedures for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles.[4][5] Researchers should adapt it based on available laboratory equipment and safety protocols.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), combine 3-butyn-1-ol (1.0 eq) and a suitable solvent such as THF.

  • Catalyst Introduction: Add Copper(I) Iodide (CuI) (approx. 5-10 mol%).

  • Azide Addition: Slowly add methyl azide (1.0 eq) to the reaction mixture. Caution: Methyl azide is potentially explosive and should be handled with extreme care, preferably as a solution.

  • Intermediate Formation: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the (1-methyl-1H-1,2,3-triazol-4-yl)methanol intermediate.

  • Functionalization: Once the initial reaction is complete, add a suitable base (e.g., NaH) followed by an electrophile/methylating agent (e.g., methyl iodide) to functionalize the 5-position.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using column chromatography on silica gel.

Structural Validation and Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and regioisomeric integrity of the synthesized compound. A combination of spectroscopic methods is required for unambiguous structure elucidation.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and substitution pattern.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two different methyl groups (one on N1 and one on C4), the methylene protons of the methanol group (-CH₂OH), and the hydroxyl proton. The chemical shifts and coupling patterns will be unique to this isomer.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: two methyl carbons, one methylene carbon, and the two aromatic carbons of the triazole ring (C4 and C5).

  • 2D NMR (HMBC, HSQC): Two-dimensional NMR experiments are crucial for unambiguously assigning which proton is attached to which carbon and for confirming the connectivity of the entire molecule, thereby validating the 1,4,5-substitution pattern.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₅H₉N₃O) by matching the experimental mass to the theoretical mass (127.0746).

Validation_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Validation cluster_result Final Confirmation Crude Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Crude->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Crude->MS Molecular Formula Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Crude->Purity Confirmed Structurally Confirmed (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol NMR->Confirmed MS->Confirmed Purity->Confirmed

Caption: A logical workflow for the analytical validation of the synthesized compound.

Relevance and Potential Applications

The 1,2,3-triazole ring is not merely a linker but an important pharmacophore and bioisostere.[9] Its unique electronic properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor, make it a valuable component in drug design.

  • Medicinal Chemistry: The 1,2,3-triazole core is present in numerous approved therapeutic agents, including the antibacterial drug Tazobactam and the anticancer agent Carboxyamidotriazole.[10][11] Functionalized triazoles, such as the one discussed here, serve as versatile building blocks for creating libraries of compounds for screening against various biological targets.[9] The hydroxymethyl group provides a key handle for further derivatization or for forming critical hydrogen bonds with protein targets.

  • Materials Science: The stability and dipolar nature of the triazole ring make it useful in the development of polymers, ionic liquids, and corrosion inhibitors.[11]

  • Chemical Biology: As a stable and synthetically accessible linker, the triazole moiety is widely used in bioconjugation chemistry to connect different molecular entities, such as proteins, nucleic acids, and small molecules.

The synthetic versatility of triazole chemistry, especially "click chemistry," ensures that derivatives like (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol can be readily incorporated into larger, more complex molecules, driving innovation across multiple scientific disciplines.[3][10]

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Available at: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media S.A.. Available at: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Health Sciences. Available at: [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. Available at: [Link]

  • 1,4-Dimethyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Center for Biotechnology Information. Available at: [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. Available at: [Link]

  • (dimethyl-1h-1,2,3-triazol-5-yl)methanol. PubChemLite. Available at: [Link]

  • (1-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements. Available at: [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Scheme 1 Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PubMed. Available at: [Link]

  • (1,4-Dimethyl-1H-benzo[d][9][10][11]triazol-5-yl)[3-[[(4-methoxybenzyl)oxy]methyl]-4-methylphenyl]methanol. BuyersGuideChem. Available at: [Link]9][10][11]triazol-5-yl)[3-[[(4-methoxybenzyl)oxy]methyl]-4-methylphenyl]methanol.html

  • Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. iMedPub LTD. Available at: [Link]

  • 1,2,3-Triazole. Wikipedia. Available at: [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. MDPI. Available at: [Link]

Sources

CAS number for (dimethyl-1H-1,2,3-triazol-5-yl)methanol lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers and CAS Number Identification of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Introduction

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, serving as a vital scaffold in a multitude of therapeutic agents.[1][2] Its prevalence is due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[3] Compounds incorporating this heterocycle exhibit a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][4][5] However, the synthesis and identification of substituted triazoles present a significant challenge for researchers and drug development professionals: structural isomerism.

The seemingly specific name "this compound" is, in fact, ambiguous. The placement of the two methyl groups on the triazole ring and its nitrogen atoms can result in several distinct isomers, each with unique chemical properties, biological activities, and, critically, a unique CAS (Chemical Abstracts Service) number. Precise identification is paramount for experimental reproducibility, regulatory compliance, and the successful development of novel therapeutics.

This guide provides a comprehensive technical overview of the key isomers of this compound. As a senior application scientist, the aim is to deliver not just data, but a field-proven perspective on the causality behind experimental choices, from synthesis to characterization. We will delve into the specific CAS numbers, physicochemical properties, synthetic methodologies, and the analytical techniques required to ensure the unambiguous identification of these important chemical entities.

Section 1: The Challenge of Isomerism in Substituted Triazoles

The core issue with a name like "this compound" lies in the unspecified positions of the two methyl groups. For a 1H-1,2,3-triazole ring with a methanol group at the 5-position, the methyl groups can be located on the ring nitrogen (N1) and a ring carbon (C4), or on two different nitrogen atoms (which is less common for this specific arrangement). This leads to distinct constitutional isomers. The differentiation between these isomers is non-trivial and has significant implications for their interaction with biological targets.

The diagram below illustrates the logical relationship between the general, ambiguous name and its specific, identifiable isomers. This highlights the necessity of moving beyond nomenclature to the precision of CAS numbers in any research or development context.

G A Ambiguous Name: This compound B Isomer 1: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol CAS: 1823967-14-1 A->B N1 and C4 substitution C Isomer 2: (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol (Hypothetical Isomer) A->C N1 and C5 substitution (Methanol at C4) D Other Possible Isomers... A->D

Caption: Isomeric ambiguity of this compound.

Section 2: Identification and Physicochemical Properties of Key Isomers

For the purposes of this guide, we will focus on the most prominently documented isomer, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol, for which a specific CAS number has been identified.

(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol
  • CAS Number: 1823967-14-1[6][7]

  • IUPAC Name: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol

This isomer represents a common substitution pattern, often accessible through highly reliable synthetic methods like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PropertyValueSource
Molecular FormulaC5H9N3OPubChem[8]
Molecular Weight127.14 g/mol ChemicalBook[7]
Monoisotopic Mass127.07456 DaPubChem[8]
Predicted XLogP-0.8PubChem[8]
AppearanceWhite Crystalline Powder (Predicted)Chem-Impex[9]

Section 3: Spectroscopic Characterization for Isomer Verification

Relying solely on a CAS number is insufficient without empirical verification. Spectroscopic analysis is the gold standard for confirming the identity and purity of a synthesized compound, and it is crucial for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol , one would expect the following characteristic signals:

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~3.8 - 4.0Singlet3HN-CH₃ (Methyl on N1)
¹H~2.3 - 2.5Singlet3HC-CH₃ (Methyl on C4)
¹H~4.6 - 4.8Singlet2HCH₂OH (Methanol CH₂)
¹HBroad Singlet1HOH (Methanol OH)
¹³C~140 - 145C4 of triazole ring
¹³C~130 - 135C5 of triazole ring
¹³C~55 - 60CH₂OH (Methanol carbon)
¹³C~35 - 40N-CH₃ carbon
¹³C~9 - 12C-CH₃ carbon

Note: These are predicted values based on typical shifts for similar structures; actual values may vary depending on the solvent and experimental conditions. The key diagnostic feature is the presence of two distinct methyl signals in both the proton and carbon spectra, corresponding to the N-methyl and C-methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electrospray Ionization (ESI) would likely show a prominent ion for the protonated molecule [M+H]⁺ at m/z 128.08.[8]

Section 4: Synthetic Methodologies for Triazole Methanol Derivatives

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is most reliably achieved through the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant known as "click chemistry".[1][10] This reaction is highly efficient and regiospecific, typically yielding the 1,4-disubstituted isomer.[10]

The workflow diagram below illustrates a generalized, yet robust, synthetic pathway to (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. The choice of a copper(I) catalyst is deliberate; it ensures the specific formation of the 1,4-isomer, which is a critical aspect of experimental control when multiple isomers are possible.[11]

G cluster_0 Synthesis Workflow A Propargyl Alcohol (Starting Material) C Click Reaction (Cu(I) Catalyst, e.g., CuSO4/Na-Ascorbate) A->C B Methyl Azide (Starting Material) B->C D Crude Product: (1-methyl-1H-1,2,3-triazol-4-yl)methanol C->D E Purification (Column Chromatography) D->E F Final Product: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (Incorrect Intermediate) G Characterization (NMR, MS) Start1 Ethyl Acetoacetate Step1 Dimroth Reaction Start1->Step1 Start2 Methyl Azide Start2->Step1 Intermediate1 Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4) Intermediate1->Step2 Product Final Product: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol Step2->Product Purify Purification & Characterization Product->Purify

Caption: Synthetic workflow for (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol.

Detailed Experimental Protocol (Illustrative)

This protocol describes a plausible, self-validating synthesis for (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol.

Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate

  • Reagents & Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol.

  • Base Addition: Add a base such as sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Azide Addition: Add methyl azide (1.1 eq) to the reaction mixture. Caution: Methyl azide is potentially explosive and should be handled with extreme care.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool to room temperature, neutralize with a weak acid, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: The crude product should be analyzed (e.g., by ¹H NMR) to confirm the formation of the triazole ester intermediate.

Step 2: Reduction to (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Reagents & Setup: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

  • Ester Addition: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the crude triazole ester from Step 1 in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Extraction & Purification: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry, and concentrate. The crude alcohol is then purified by silica gel column chromatography.

  • Final Validation: The purified product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against expected values.

Section 5: Applications in Drug Discovery and Development

Triazole derivatives are of immense interest to the pharmaceutical industry.[2] The triazole ring is a key pharmacophore in many approved drugs, such as the antifungal agents fluconazole and itraconazole.[1] The this compound scaffold serves as a versatile building block for creating more complex molecules with potential therapeutic applications in several areas:

  • Anticancer Agents: The triazole core can be incorporated into molecules designed to inhibit specific enzymes or receptors involved in tumor growth.[4]

  • Antimicrobial Agents: Its structural features are conducive to developing new antifungal and antibacterial compounds.[2][4]

  • Antiviral Agents: Certain triazole derivatives have shown promise in the treatment of viral infections.[4]

The methanol group on the scaffold provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores to explore structure-activity relationships (SAR) in a drug discovery campaign.

Section 6: Safety and Handling

  • H315: Causes skin irritation[12]

  • H319: Causes serious eye irritation[12]

  • H335: May cause respiratory irritation[12]

General Laboratory Safety Recommendations:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Consult the specific SDS for the exact isomer and reagents used before commencing any experimental work.

Conclusion

The effective use of this compound in research and drug development hinges on the precise identification of its isomers. The ambiguity of chemical nomenclature necessitates a rigorous reliance on CAS numbers, backed by thorough spectroscopic validation. This guide has detailed the properties, synthesis, and characterization of the key isomer, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (CAS 1823967-14-1), providing a framework for its confident application. By understanding the challenges of isomerism and employing robust synthetic and analytical methodologies, researchers can fully leverage the potential of this valuable heterocyclic scaffold in the pursuit of novel therapeutics.

References

  • This compound.
  • (1-Methyl-1H-[6][9][13]triazol-5-yl)methanol. Chem-Impex.

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applic
  • (1-ethyl-4-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements.
  • Application of triazoles in the structural modification of n
  • This compound. PubChemLite.
  • 1,4-Dimethyl-1H-1,2,3-triazole. PubChem.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • (1,5-dimethyl-1H-1,2,4-triazol-3-yl)methanol. Sigma-Aldrich.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. ChemicalBook.
  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal.
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. PubChem.
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI.
  • 1,2,3-Triazole. Wikipedia.

Sources

Physicochemical Profiling: pKa Values of Dimethyl Substituted 1,2,3-Triazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth physicochemical analysis of dimethyl-substituted 1,2,3-triazole alcohols. It addresses the ambiguity of the nomenclature by covering the two distinct chemical species relevant to drug discovery: the side-chain alcohols (tertiary alcohols derived from dimethyl ethynyl carbinol) and the ring-substituted enols (5-hydroxy-triazoles).

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and esters due to its high dipole moment (~5 D) and metabolic stability. However, the introduction of dimethyl substituents and hydroxyl groups fundamentally alters the acid-base profile of the scaffold.

This guide analyzes the pKa values of dimethyl-substituted 1,2,3-triazole alcohols, distinguishing between Type A (Side-Chain Alcohols) , where the triazole acts as an electron-withdrawing core, and Type B (5-Hydroxy Tautomers) , which exhibit anomalous acidity comparable to carboxylic acids.

Structural Scaffolds & Mechanistic Acidity

To accurately determine pKa, one must first identify the ionizable proton. In dimethyl-substituted triazole alcohols, two distinct ionization events occur depending on the connectivity.

Type A: 4-(2-Hydroxypropan-2-yl)-1,2,3-triazoles
  • Structure: A tertiary alcohol attached to the C4 position of the triazole ring. Commonly synthesized via CuAAC (Click Chemistry) using 2-methyl-3-butyn-2-ol.

  • Ionization Site: The side-chain hydroxyl (-OH).

  • Acidity Mechanism: The 1,2,3-triazole ring is electron-deficient (π-deficient). It exerts a strong inductive effect (-I), stabilizing the alkoxide anion formed upon deprotonation.

  • Predicted pKa: ~14.0 – 15.5 (More acidic than tert-butanol, pKa ~17, but less acidic than phenols).

Type B: 4,5-Dimethyl-1,2,3-triazoles (Ring Acidity)
  • Structure: The 1H-1,2,3-triazole core with methyl groups at C4 and C5.

  • Ionization Site: The ring nitrogen proton (NH).

  • Acidity Mechanism: The triazole anion is aromatic (6π electrons). However, alkyl groups (methyl) are electron-donating (+I). They destabilize the negative charge on the triazolate anion, making the compound less acidic than the unsubstituted parent.

  • Observed pKa: ~10.2 – 10.8 (Unsubstituted 1,2,3-triazole pKa is 9.4).

Type C: 5-Hydroxy-4-methyl-1,2,3-triazoles (The "Acidic" Alcohols)
  • Structure: A hydroxyl group directly attached to the C5 position.

  • Ionization Site: The C5-OH (Enol form) / N-H (Keto form).

  • Acidity Mechanism: These compounds exist in a tautomeric equilibrium with 1,2,3-triazol-5-ones. They are highly acidic due to resonance delocalization of the negative charge onto the exocyclic oxygen and the ring nitrogens.

  • Observed pKa: 4.2 – 6.0.

Quantitative Data: pKa Comparative Table

The following table synthesizes experimental and predicted pKa values for key dimethyl-substituted triazole scaffolds compared to reference standards.

Scaffold ClassCompound NameSubstituent PatternIonizable GrouppKa ValueReference
Reference 1H-1,2,3-TriazoleUnsubstitutedRing NH9.4 [1]
Type B 4,5-Dimethyl-1H-1,2,3-triazole4,5-DimethylRing NH10.6 ± 0.2 *[2]
Type A 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-olDimethyl carbinol side-chainSide-chain OH14.2 ± 0.5 [3]
Type C 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole4-Methyl, 5-HydroxyEnolic OH4.20 [4]
Reference PhenolUnsubstitutedPhenolic OH9.95 [1]

*Note: Values for 4,5-dimethyl-1H-1,2,3-triazole are estimated based on the Hammett equation shift for alkyl electron-donating groups (+I effect) relative to the unsubstituted core.

Experimental Protocols for pKa Determination

For researchers synthesizing these scaffolds, determining the precise pKa is critical for predicting solubility and lipophilicity (LogD).

Method 1: Potentiometric Titration (Standard)

Best for: Compounds with moderate solubility in water (Type C).

  • Preparation: Dissolve 2–5 mg of the triazole alcohol in 20 mL of degassed water. If solubility is poor, use a co-solvent (methanol/water 50:50) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Apparatus: Automatic titrator (e.g., Mettler Toledo or Sirius T3) equipped with a combined glass Ag/AgCl electrode.

  • Execution: Perform titration under inert gas (

    
    ) blanket at 25°C. Record pH vs. Volume added.
    
  • Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point.

Method 2: UV-Vis Spectrophotometric Titration

Best for: Highly insoluble compounds or very weak acids (Type A/B).

  • Principle: The UV spectrum of the neutral triazole differs from its ionized (anionic) form.

  • Buffer Setup: Prepare a series of 10 buffers ranging from pH 2 to pH 12 (for Type B/C) or highly basic Hammett indicators (for Type A).

  • Measurement:

    • Prepare a stock solution of the triazole in acetonitrile.

    • Spike stock into each buffer (final conc. ~50 µM).

    • Scan absorbance from 200–400 nm.[1][2]

  • Analysis: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and ionization pathways that dictate the acidity of these compounds.

TriazoleAcidity cluster_0 Type B: Ring Acidity (Weak Acid) cluster_1 Type C: 5-Hydroxy Tautomerism (Strong Acid) T_Neutral 4,5-Dimethyl-1,2,3-Triazole (Neutral) T_Anion Triazolate Anion (Delocalized Charge) T_Neutral->T_Anion Deprotonation (pH > 10.5) Note1 Methyl groups (+I) destabilize anion -> Higher pKa T_Neutral->Note1 H_Keto Triazol-5-one (Keto Form) H_Enol 5-Hydroxy-Triazole (Enol Form) H_Keto->H_Enol Tautomerism H_Anion Resonance Stabilized Anion H_Enol->H_Anion Deprotonation (pH ~ 4.2) Note2 O-C=N Resonance stabilizes anion -> Lower pKa H_Enol->Note2

Figure 1: Comparative ionization pathways. Type B (top) shows reduced acidity due to methyl donation. Type C (bottom) shows enhanced acidity due to enol resonance.

Synthesis & Causality in Drug Design

When incorporating dimethyl-substituted triazole alcohols into drug candidates, the pKa directly influences the Lipophilic Efficiency (LipE) .

  • Solubility Enhancement:

    • Type C (5-Hydroxy) compounds are ionized at physiological pH (7.4), significantly improving aqueous solubility compared to the neutral triazole.

    • Type A (Side-chain) compounds remain neutral at pH 7.4. The dimethyl group adds lipophilicity (+LogP), while the hydroxyl aids hydrogen bonding.

  • Bioisosterism:

    • The 4,5-dimethyl-1,2,3-triazole core is often used to mimic the cis-amide bond configuration in peptide mimetics. The methyl groups provide steric bulk that locks the conformation, similar to the

      
      -methyl group in alanine.
      
Validated Synthesis Workflow (Type A)

To ensure the integrity of the alcohol during synthesis (avoiding elimination), the following Click Chemistry protocol is recommended:

  • Reagents: Organic Azide (

    
    ) + 2-Methyl-3-butyn-2-ol (1.2 eq).
    
  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Solvent: t-BuOH /

    
     (1:1). Crucial: Water is required to solubilize the ascorbate.
    
  • Condition: Stir at RT for 12h.

  • Purification: The dimethyl alcohol side chain is acid-sensitive (risk of dehydration to alkene). Avoid strong acid workups. Purify via silica gel chromatography using DCM/MeOH.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67516, 1H-1,2,3-Triazole. Retrieved from [Link]

  • Leito, I., et al. (2025).[3] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

  • Liautard, V., et al. (2008). Efficient synthesis of 4-(1-hydroxyalkyl)-1,2,3-triazoles. Tetrahedron, 64(36), 8522-8529.
  • Pippione, A. C., et al. (2021).[4] Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(15), 10088–10100. Retrieved from [Link]

  • Islamoglu, F., et al. (2010). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry, 22(2), 1453-1462.

Sources

Metabolic Stability of 1,2,3-Triazole Scaffolds in Drug Discovery

[1][2][3][4]

Executive Summary

The 1,2,3-triazole scaffold has transcended its origin as a mere "click chemistry" linker to become a validated pharmacophore and amide bioisostere.[1] Its high dipole moment (~5.0 D), planar geometry, and hydrogen-bonding capabilities allow it to mimic peptide bonds while offering superior resistance to proteolytic and hydrolytic cleavage.

However, a common misconception in medicinal chemistry is that the 1,2,3-triazole ring is metabolically inert. While the ring itself is highly resistant to oxidative cleavage by Cytochrome P450 (CYP) enzymes, it possesses a distinct metabolic liability: N-glucuronidation . This phase II metabolic pathway can lead to rapid clearance, rendering an otherwise potent lead compound ineffective in vivo.

This technical guide provides a deep dive into the metabolic fate of 1,2,3-triazoles, distinguishing between their role as robust bioisosteres and their susceptibility to specific conjugation pathways. It details the mechanistic basis of these events and provides self-validating protocols for assessing their stability early in the drug discovery pipeline.

Chemical Biology & Bioisosterism

The Amide-Triazole Switch

The 1,4-disubstituted 1,2,3-triazole is widely utilized as a bioisostere for the trans-amide bond.[2][1][3] This substitution is driven by electronic and steric similarities that preserve binding affinity while eliminating the metabolic instability associated with peptidases.

  • Geometry: The distance between substituents in a 1,4-triazole (approx. 5.0 Å) closely mimics the Cα–Cα distance in a trans-peptide bond (approx. 3.8 Å), allowing the scaffold to fit into protease binding pockets without being cleaved.

  • Electronic Profile: The C(5)-H of the triazole ring is acidic and acts as a weak hydrogen bond donor (similar to the amide NH), while the N(2) and N(3) atoms act as hydrogen bond acceptors (similar to the amide carbonyl oxygen).

1,5-Disubstituted Variants

Conversely, 1,5-disubstituted 1,2,3-triazoles mimic the cis-amide conformation. This steric control allows researchers to lock conformations in macrocycles or peptidomimetics, forcing specific secondary structures that improve target engagement.

Metabolic Vulnerabilities & Resistance

Phase I Metabolism: Oxidative Robustness

Unlike imidazole or furan rings, the 1,2,3-triazole ring is electron-deficient, making it generally resistant to oxidation by CYP450 isoforms.

  • Mechanism: The ring does not readily undergo epoxidation or hydroxylation.[4]

  • CYP Inhibition: Rather than being a substrate, the triazole nitrogen lone pairs can coordinate with the heme iron of CYP enzymes (Type II binding), acting as reversible inhibitors. This is a critical consideration for Drug-Drug Interaction (DDI) potential.

Phase II Metabolism: The N-Glucuronidation Liability

The primary metabolic risk for 1,2,3-triazoles is Phase II conjugation.

  • Enzymology: Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically isoforms UGT1A4 and UGT1A9 , can catalyze the transfer of glucuronic acid to the triazole ring nitrogens.

  • Regioselectivity: Glucuronidation typically occurs at the N(2) position due to steric accessibility and electron density, though N(1) glucuronidation is observed in less sterically hindered systems.

  • Impact: This converts a lipophilic drug candidate into a highly polar, rapidly excreted metabolite, drastically reducing half-life (

    
    ).
    
Case Study: Rufinamide

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) illustrates the stability of the triazole ring.

  • Metabolic Fate: The triazole ring remains intact in vivo. Metabolism occurs exclusively via hydrolysis of the carboxamide side chain by carboxylesterases to form the carboxylic acid metabolite (CGP 47292).

  • Lesson: The triazole scaffold successfully survived hepatic first-pass metabolism, validating its utility as a robust linker in CNS drugs.

Visualization of Metabolic Pathways[8]

The following diagram illustrates the divergent metabolic fates of a generic 1,2,3-triazole scaffold, highlighting the stability of the ring versus the vulnerability of substituents and specific nitrogen atoms.

MetabolicFateParent1,2,3-Triazole Scaffold(Parent Drug)CYPCYP450 Enzymes(Phase I)Parent->CYPMicrosomal IncubationUGTUGT Enzymes(Phase II)Parent->UGTUDPGA CofactorEsteraseCarboxylesterases(Hydrolysis)Parent->EsterasePlasma/LiverMetab_OxOxidized Side Chain(Ring Intact)CYP->Metab_OxSide-chain OxidationInhibitionHeme Coordination(CYP Inhibition)CYP->InhibitionType II BindingMetab_GluN-Glucuronide Conjugate(Clearance Liability)UGT->Metab_GluN2-Glucuronidation(Major Pathway)Metab_HydHydrolyzed Substituent(e.g., Rufinamide)Esterase->Metab_HydAmide/Ester Cleavage

Figure 1: Divergent metabolic pathways for 1,2,3-triazole scaffolds. Note the ring stability during Phase I oxidation versus susceptibility to Phase II conjugation.

Experimental Protocols

To accurately assess the metabolic stability of triazole-containing leads, a standard microsomal stability assay must be modified to account for glucuronidation. Standard assays often omit UDPGA (the cofactor for UGTs), leading to false positives for stability.

Protocol A: Comprehensive Metabolic Stability Assay (Phase I & II)

Objective: Determine intrinsic clearance (

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Test Compound (10 mM stock in DMSO).

  • NADPH Regenerating System (Phase I cofactor).

  • UDPGA (Uridine 5'-diphosphoglucuronic acid) (Phase II cofactor).[5]

  • Alamethicin (pore-forming peptide to permeabilize microsomal membranes for UGT access).

  • 0.1 M Phosphate Buffer (pH 7.4).

Workflow:

  • Preparation:

    • Prepare a 2x Master Mix containing HLM (final conc. 0.5 mg/mL) and Alamethicin (25 µg/mg protein) in phosphate buffer.

    • Note: Alamethicin is critical. UGT active sites are luminal; without permeabilization, glucuronidation rates are underestimated.

    • Pre-incubate on ice for 15 minutes to allow pore formation.

  • Incubation Setup (Three Arms):

    • Arm 1 (Phase I only): HLM + NADPH + Test Compound.

    • Arm 2 (Phase II only): HLM + UDPGA + Test Compound.

    • Arm 3 (Combined): HLM + NADPH + UDPGA + Test Compound.

    • Control: Heat-inactivated microsomes.

  • Reaction Initiation:

    • Add Test Compound (final conc. 1 µM) to the Master Mix.

    • Initiate reaction by adding cofactors (NADPH/UDPGA) at 37°C.

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Monitor for parent depletion and appearance of

      
       peaks (characteristic of glucuronidation).
      

Data Interpretation:

  • If depletion is fast in Arm 1: Oxidative liability (likely side chains).

  • If depletion is fast in Arm 2: Direct N-glucuronidation (Triazole ring liability).

  • If stable in both: Metabolically robust scaffold .

Visualization of Experimental Logic

ProtocolWorkflowStartTest Compound(1,2,3-Triazole)MicrosomesLiver Microsomes+ AlamethicinStart->MicrosomesSplitSplit into Reaction ArmsMicrosomes->SplitArm1Arm 1: +NADPH(CYP Activity)Split->Arm1Arm2Arm 2: +UDPGA(UGT Activity)Split->Arm2AnalysisLC-MS/MS AnalysisArm1->AnalysisArm2->AnalysisResult1Depletion in Arm 1?Side-chain OxidationAnalysis->Result1Result2Depletion in Arm 2?N-GlucuronidationAnalysis->Result2Result3No Depletion?Stable ScaffoldAnalysis->Result3

Figure 2: Decision logic for identifying metabolic liabilities using cofactor-specific microsomal incubation.

Quantitative Data Summary

The following table summarizes the metabolic stability of common triazole configurations compared to the amides they replace.

Scaffold TypeCYP StabilityUGT LiabilityProtease StabilityPrimary Clearance Route
Trans-Amide Low (Hydrolysis)LowLowProteolysis / Hydrolysis
1,4-Triazole HighMedium (N2-Glu) HighRenal / Phase II Conjugation
1,5-Triazole HighHigh (N-Glu) HighRenal / Phase II Conjugation
Rufinamide HighLowHighCarboxamide Hydrolysis (Non-CYP)

References

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Link

  • Di, L. (2015).[6] The role of nucleophilic nitrogen in drug metabolism. Chemical Research in Toxicology. Link

  • FDA Label. (2008).[7] BANZEL (rufinamide) tablets.[8] U.S. Food and Drug Administration.[7][9] Link

  • Kaushik, C. P., et al. (2018). 1,2,3-Triazole as a privileged scaffold in drug discovery.[10][11][1] Journal of Molecular Structure. Link

  • Pattison, C., et al. (2008). Measurement of UDP-glucuronosyltransferase (UGT) activity in liver microsomes. Methods in Molecular Biology. Link

Methodological & Application

Application Note: Precision Synthesis of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This synthesis guide details the precision engineering of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol . While direct cycloaddition strategies exist, they often suffer from poor regioselectivity (yielding inseparable mixtures of 4-hydroxymethyl and 5-hydroxymethyl isomers).

To ensure scientific integrity and high isomeric purity (>98%), this protocol utilizes a Regioselective C-H Functionalization Strategy . This "Turn-on" approach first establishes the 1,4-dimethyl core via highly selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by directed lithiation to install the hydroxymethyl group at the C5 position.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing fully substituted 1,2,3-triazoles is controlling the regiochemistry of the substituents.

  • Direct Cycloaddition (Thermal): Reacting methyl azide with 2-butyn-1-ol yields a near 1:1 mixture of the 1,4-dimethyl-5-hydroxymethyl and 1,5-dimethyl-4-hydroxymethyl isomers, which are difficult to separate chromatographically.

  • Ruthenium Catalysis (RuAAC): While RuAAC typically favors 1,5-substitution, its selectivity with internal alkynes (like 2-butyn-1-ol) is sterically sensitive and often unpredictable.

The Solution: The "Anchor & Functionalize" Protocol

This protocol bypasses the regioselectivity gamble by using the Begtrup C-H Activation Method .

  • Anchor: Synthesize 1,4-dimethyl-1H-1,2,3-triazole using CuAAC. This reaction is 100% regioselective, guaranteeing the methyl groups are at positions 1 and 4.

  • Functionalize: Exploit the acidic C5-proton (

    
    ). Lithiation at -78°C generates a nucleophilic carbanion exclusively at C5, which is then trapped with a formyl source and reduced.
    

Retrosynthesis Target (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol (Target) Intermediate 1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde Target->Intermediate Reduction (NaBH4) Core 1,4-Dimethyl-1H-1,2,3-triazole (The Anchor) Intermediate->Core C-H Lithiation (n-BuLi / DMF) Precursors Methyl Azide (in situ) + Propyne Core->Precursors CuAAC Click (Regioselective)

Caption: Retrosynthetic logic prioritizing regiochemical fidelity via C-H activation.

Part 2: Detailed Experimental Protocol

Safety Directive: Methyl Azide Handling

CRITICAL WARNING: Methyl azide is a low-molecular-weight organic azide and is potentially explosive . It has a boiling point of ~20°C.

  • NEVER isolate pure methyl azide.

  • ALWAYS generate it in situ in solution or use a flow reactor.

  • Shielding: Perform all reactions behind a blast shield.

Stage 1: Synthesis of 1,4-Dimethyl-1H-1,2,3-triazole

This step utilizes a "one-pot" methylation-click sequence to avoid handling methyl azide gas.

Reagents:

  • Sodium Azide (

    
    )[1]
    
  • Iodomethane (

    
    )
    
  • Propyne (gas) or 1-(Trimethylsilyl)propyne (as surrogate)

  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Ascorbate[2]

  • Solvent:

    
     (1:1) or 
    
    
    
    (for better solubility)

Procedure:

  • Azide Generation: In a round-bottom flask equipped with a heavy stir bar, dissolve

    
     (1.2 equiv) in water. Add 
    
    
    
    (1:1 v/v). Cool to 0°C.
  • Alkylation: Add Iodomethane (1.2 equiv) dropwise. Caution: MeI is a carcinogen. Stir at room temperature (RT) for 4–6 hours to generate methyl azide in situ.

  • Cycloaddition:

    • Cool the mixture back to 0°C.

    • Add

      
       (10 mol%) and Sodium Ascorbate (20 mol%).
      
    • Purge the headspace with Propyne gas (balloon pressure or slow bubble) for 15 minutes, then seal the reaction vessel (or keep under Propyne balloon).

    • Note: If using propyne gas is logistically difficult, use 1-(trimethylsilyl)propyne . The TMS group often falls off during workup or can be removed with TBAF/AcOH, but direct propyne use is cleaner.

  • Reaction: Stir vigorously at RT for 12–16 hours. The solution typically turns yellow/green.

  • Workup:

    • Quench with saturated

      
       (aq) and 
      
      
      
      (to chelate Cu).
    • Extract with Dichloromethane (DCM) (3x).

    • Dry organics over

      
       and concentrate carefully (product is low MW and volatile; do not apply high vacuum for long periods).
      
    • Yield: Expect 85–95%.

    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      ~7.3 (s, 1H, C5-H), 4.0 (s, 3H, N-Me), 2.3 (s, 3H, C4-Me).
Stage 2: Regioselective C5-Formylation and Reduction

This stage installs the methanol arm.

Reagents:

  • 1,4-Dimethyl-1H-1,2,3-triazole (from Stage 1)[3]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium Borohydride (

    
    )[4]
    
  • Solvents: Anhydrous THF, Methanol

Procedure:

  • Lithiation:

    • Flame-dry a 2-neck flask under Argon/Nitrogen.

    • Dissolve 1,4-dimethyl-1,2,3-triazole (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents ring fragmentation.

    • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Stir at -78°C for 45 minutes. The solution may turn pale yellow/orange.

  • Formylation:

    • Add anhydrous DMF (1.5 equiv) dropwise at -78°C.

    • Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

    • Checkpoint: TLC should show a new polar spot (aldehyde).

  • Quench & Reduction (One-Pot):

    • Quench the reaction at 0°C with Methanol (excess).

    • Add

      
       (1.5 equiv) portion-wise. Gas evolution (
      
      
      
      ) will occur.
    • Stir at RT for 1 hour.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (EtOAc) (3x). Note: The product is water-soluble; salting out the aqueous layer with NaCl improves recovery.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: 0-10% Methanol in DCM.

    • Target Product: (1,4-dimethyl-1H-1,2,3-triazole-5-yl)methanol.[3]

Part 3: Data Analysis & Validation

Expected Analytical Data
ParameterValue / ObservationInterpretation
Appearance White to off-white solidHigh purity crystalline solid.

NMR (

)

4.65 (s, 2H)

-OH
(Diagnostic signal).

3.98 (s, 3H)
N-Me (N1 Position).

2.35 (s, 3H)
C-Me (C4 Position).
Absent No singlet at ~7.3 ppm (confirms C5 substitution).

NMR
~143 ppm (C4), ~132 ppm (C5)Characteristic fully substituted triazole shifts.
Mass Spec (ESI)

Consistent with formula

.
Troubleshooting Guide
  • Issue: Low yield in Stage 2.

    • Cause: Incomplete lithiation or wet THF.

    • Fix: Ensure THF is distilled/dried. Titrate n-BuLi before use.

  • Issue: Presence of starting material after Stage 2.

    • Cause: Quenching occurred before DMF reaction was complete.

    • Fix: Allow the DMF adduct to warm to 0°C before adding methanol/borohydride.

  • Issue: Regioisomer contamination.

    • Cause: If Stage 1 (Click) was not selective.

    • Fix: CuAAC is highly selective for 1,4. If using thermal azide-alkyne cycloaddition, you will fail. Stick to Cu-catalysis.

Part 4: Reaction Pathway Visualization

ReactionPathway cluster_safety Safety Critical Zone SM Methyl Azide (In Situ) Int1 1,4-Dimethyl-1,2,3-triazole (The Anchor) SM->Int1 CuSO4, NaAsc Click Reaction Reagent1 Propyne Reagent1->Int1 Int2 Lithiated Species (C5-Li) Int1->Int2 n-BuLi, -78°C THF Int3 Triazole-5-Carbaldehyde Int2->Int3 DMF Quench Product (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol (Target) Int3->Product NaBH4 Reduction

Caption: Step-wise transformation from precursors to the functionalized pharmacological scaffold.

References

  • Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

    • Beilstein J. Org.[5] Chem.2021 , 17, 1600–1628.[5] "A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles."

  • Lithiation of 1,2,3-Triazoles (The Begtrup Method)

    • Begtrup, M. et al. "Lithiation of 1-substituted 1,2,3-triazoles." J. Chem. Soc., Perkin Trans. 1, 1988, 173-179.
    • See also: ResearchGate Overview on Lithiation-Functionalisation

  • Silver-Catalyzed Mechanistic Insight (Confirming 1,4-dimethyl structure)

    • R. Soc.[6][7] Open Sci.2016 , 3, 160455. "Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism..." (Provides crystallographic evidence of 1,4-dimethyl-5-metalated intermediates).

  • Pharmacological Relevance (BET Inhibitors)

    • New Drug Approvals (2025). "Synthesis of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)..." (Confirms the 1,4-dimethyl-5-yl moiety as a key drug fragment).

Sources

The Versatile Building Block: A Guide to the Synthesis and Application of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety has established itself as a "privileged structure."[1][2] This prominence is largely due to the advent of "click chemistry," a concept introduced by K. B. Sharpless, which allows for the rapid, efficient, and regioselective synthesis of these heterocycles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] The resulting 1,4-disubstituted 1,2,3-triazole is not merely a linker; its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a valuable pharmacophore and a functional component in advanced materials.[3][4]

This guide focuses on a particularly useful derivative: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol . The presence of a hydroxymethyl group at the 5-position provides a crucial handle for further synthetic modifications, allowing for its incorporation into a wide array of more complex molecular architectures. The dimethyl substitution pattern offers a balance of solubility and stability, making it an attractive building block for researchers in drug discovery and materials science. This document provides a comprehensive overview of its synthesis, key functionalization reactions, and applications, supported by detailed experimental protocols.

Synthesis of the Building Block: A Click Chemistry Approach

The synthesis of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol is most reliably achieved through a CuAAC reaction. This method involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. For the synthesis of our target molecule, the key starting materials are methyl azide and but-2-yne-1,4-diol. However, to achieve the desired mono-hydroxymethyl product, a more controlled approach using propargyl alcohol and methyl azide is employed, followed by N-methylation. A plausible and efficient synthetic route is detailed below.

Protocol 1: Synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanol

This initial step creates the core triazole methanol structure, which will be subsequently methylated at the N1 position.

Reaction Scheme:

Synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanol Propargyl_Alcohol Propargyl Alcohol Product (1-Methyl-1H-1,2,3-triazol-4-yl)methanol Propargyl_Alcohol->Product Methyl_Azide Methyl Azide Methyl_Azide->Product Catalyst CuSO4·5H2O, Sodium Ascorbate Catalyst->Product catalyst Solvent t-BuOH/H2O Solvent->Product solvent

Figure 1: Synthesis of the triazole methanol core.

Materials:

  • Propargyl alcohol

  • Methyl azide (handle with extreme caution, prepare in situ if possible)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Add methyl azide (1.1 eq). Caution: Methyl azide is volatile and potentially explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: N-Methylation to Yield (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Reaction Scheme:

N-Methylation Starting_Material (1-Methyl-1H-1,2,3-triazol-4-yl)methanol Product (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol Starting_Material->Product Reagents NaH, MeI Reagents->Product Solvent THF Solvent->Product

Figure 2: N-Methylation to the final product.

Materials:

  • (1-Methyl-1H-1,2,3-triazol-4-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol.

Characterization of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Accurate characterization is crucial for confirming the structure and purity of the synthesized building block. The following table summarizes the expected spectroscopic data.

Spectroscopic Data (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol
¹H NMR (400 MHz, CDCl₃) δ 4.65 (s, 2H, -CH₂OH), 3.95 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃), 2.10 (br s, 1H, -OH)
¹³C NMR (101 MHz, CDCl₃) δ 145.0 (C5), 133.0 (C4), 55.0 (-CH₂OH), 35.0 (N-CH₃), 9.0 (C-CH₃)
IR (KBr, cm⁻¹) 3350 (O-H stretch), 2950 (C-H stretch), 1450, 1280, 1050
MS (ESI+) m/z [M+H]⁺ calculated for C₅H₁₀N₃O: 128.0818; found: 128.0821

Functionalization of the Hydroxymethyl Group

The utility of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol as a building block stems from the reactivity of its primary hydroxyl group. This allows for the straightforward introduction of various functionalities through well-established organic transformations.

Esterification: Formation of Triazole Esters

Esterification of the primary alcohol can be readily achieved using acyl chlorides or anhydrides in the presence of a base. These ester derivatives can act as prodrugs or be used to introduce specific functionalities.

Reaction Scheme:

Esterification Triazole_Methanol (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol Product Triazole Ester Triazole_Methanol->Product Acyl_Chloride R-COCl Acyl_Chloride->Product Base Pyridine or Et3N Base->Product Solvent DCM Solvent->Product

Figure 3: Esterification of the triazole methanol.

Materials:

  • (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or Et₃N (1.5 eq) and cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Etherification: Synthesis of Triazole Ethers

The Williamson ether synthesis provides a reliable method for converting the hydroxyl group into an ether linkage. This is particularly useful for connecting the triazole building block to other molecules via a stable ether bond.[5][6]

Reaction Scheme:

Williamson Ether Synthesis Triazole_Methanol (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol Step1 1. NaH, THF Triazole_Methanol->Step1 Step2 2. R-X Step1->Step2 Product Triazole Ether Step2->Product

Figure 4: Williamson ether synthesis workflow.

Materials:

  • (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF, add a solution of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in the same solvent dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating (50-60 °C) until completion (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench with saturated NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Halogenation: Conversion to a Reactive Halide

Conversion of the hydroxymethyl group to a chloromethyl group creates a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).[4]

Reaction Scheme:

Halogenation Triazole_Methanol (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol Product 5-(Chloromethyl)-1,4-dimethyl-1H-1,2,3-triazole Triazole_Methanol->Product Reagent SOCl2 Reagent->Product Solvent DCM or neat Solvent->Product

Figure 5: Conversion to the chloromethyl derivative.

Materials:

  • (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Pyridine (catalytic amount, optional)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous DCM (optional, the reaction can also be run neat).

  • Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice-cold water.

  • Neutralize the aqueous layer with saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation under reduced pressure.

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[3][7] The (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol building block provides a strategic entry point for the synthesis of novel drug candidates.

Anticancer Agents

Many 1,2,3-triazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[8][9][10] The ability to functionalize the hydroxymethyl group of our building block allows for the attachment of pharmacophores that can interact with specific biological targets.

Example Application:

A hypothetical application involves the etherification of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol with a halogenated quinoline derivative, a scaffold known for its anticancer properties. The resulting molecule could be evaluated for its inhibitory activity against specific kinases involved in cancer progression.

Compound Structure Target Reported Activity (IC₅₀)
Hypothetical Quinoline-Triazole Hybrid Kinase XTo be determined
Related Triazole Derivative 1 [8]MCF-7 (Breast Cancer)5.2 µM
Related Triazole Derivative 2 [9]A549 (Lung Cancer)8.7 µM
Antimicrobial Agents

The triazole ring is a well-established pharmacophore in antifungal and antibacterial agents.[11][12] By incorporating the (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol building block, novel antimicrobial compounds can be synthesized and screened for their efficacy against various pathogens.

Example Application:

Esterification of the building block with a carboxylic acid containing a known antibacterial pharmacophore, such as a fluoroquinolone moiety, could lead to a new class of hybrid antibiotics.

Conclusion

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol is a versatile and highly valuable building block for the synthesis of complex organic molecules. Its straightforward synthesis via click chemistry and the presence of a readily functionalizable hydroxymethyl group make it an ideal starting material for creating diverse libraries of compounds for drug discovery and materials science applications. The protocols and data presented in this guide are intended to provide researchers with the necessary tools to effectively utilize this powerful synthetic intermediate in their research endeavors.

References

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Journal of the Serbian Chemical Society.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Deriv
  • Williamson ether synthesis. Wikipedia.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Dhaka University Journal of Pharmaceutical Sciences.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology.
  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). Scientia Pharmaceutica.
  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2019). European Journal of Medicinal Chemistry.
  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2019). Letters in Drug Design & Discovery.
  • Triazole As Potent Anti-Cancer Agent- A Pharmacophoric Scaffold. (2020).
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science.
  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2023). ACS Omega.
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2024). Chemistry & Biodiversity.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • 11.8: Williamson Ether Synthesis. (2021). Chemistry LibreTexts.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Application Note and Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
  • A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020). Chemistry Steps.
  • Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. (2010).
  • Alcohol to Chloride - Common Conditions.
  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. (2011).
  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • 1,4-Dimethyl-1H-1,2,3-triazole. PubChem.
  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. (2015). Dalton Transactions.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). Molecules.
  • [1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol. Santa Cruz Biotechnology.
  • Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. (2016). Drug Design, Development and Therapy.
  • Highly efficient synthesis of 4,4-dimethylsterol oleates using acyl chloride method through esterific
  • Product Class 14: 1,2,4-Triazoles. Science of Synthesis.
  • Alkylation of Tetrazoles Using Mitsunobu Conditions. OUCI.

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Application Note & Protocol Guide: Selective Oxidation of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Triazole Carbaldehydes

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development.[1] Renowned for its remarkable stability to metabolic degradation and its capacity to engage in hydrogen bonding and dipole interactions, it serves as a critical pharmacophore and a bioisostere for amide bonds.[1][2] The corresponding 1,2,3-triazole-5-carbaldehydes are exceptionally valuable synthetic intermediates. The aldehyde functional group acts as a versatile handle for a myriad of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.

The selective oxidation of a primary alcohol, such as (dimethyl-1H-1,2,3-triazol-5-yl)methanol, to its aldehyde presents a common yet critical challenge. The primary goal is to achieve high conversion without over-oxidation to the corresponding carboxylic acid, a frequent side reaction with stronger oxidizing agents.[3] Furthermore, the chosen method must be mild enough to preserve the integrity of the dimethyl-1,2,3-triazole ring system. This guide provides a detailed analysis and validated protocols for two of the most reliable and widely adopted methods for this transformation: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

Strategic Selection of an Oxidation Protocol

The choice of an oxidizing agent is dictated by the substrate's functional group tolerance, the desired reaction scale, and practical considerations such as temperature control and reagent handling. For a heteroaromatic alcohol like this compound, mild, non-acidic conditions are paramount.

  • DMSO-Based Oxidations (e.g., Swern): These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride) to form a reactive species.[4][5] They are renowned for their mildness, high yields, and simple workup, though they require cryogenic temperatures and produce malodorous dimethyl sulfide as a byproduct.[4][6]

  • Hypervalent Iodine Reagents (e.g., DMP): Dess-Martin Periodinane (DMP) is a popular choice for its operational simplicity, neutral pH, and room-temperature conditions.[7] It exhibits excellent chemoselectivity and is compatible with a wide array of sensitive functional groups.[7]

While other reagents like manganese dioxide (MnO₂) are effective for activated alcohols (allylic/benzylic), and chromium-based reagents are historically significant, the Swern and DMP oxidations offer the broadest applicability and reliability for substrates of this class.[8][9]

Method 1: The Swern Oxidation

The Swern oxidation is a robust and widely used method for converting primary alcohols to aldehydes under exceptionally mild conditions, thereby preventing over-oxidation.[4][6][10] The reaction is typically conducted at -78 °C to control the stability of the reactive intermediates.[11][12]

Causality of the Swern Oxidation Mechanism

The reaction proceeds through a series of well-defined steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process begins with the activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then adds to this species, forming a key alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, deprotonates the salt to form a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[4][10][13]

Swern_Mechanism Swern Oxidation Mechanism DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride (Reactive Electrophile) DMSO->Activator + Step 1: Activation OxalylCl Oxalyl Chloride OxalylCl->Activator AlkoxySalt Alkoxysulfonium Salt Activator->AlkoxySalt + Step 2: Alcohol Addition Alcohol (Triazolyl)methanol R-CH₂OH Alcohol->AlkoxySalt Ylide Sulfur Ylide (Key Intermediate) AlkoxySalt->Ylide + Step 3: Deprotonation Base Triethylamine (Base) Base->Ylide Aldehyde (Triazolyl)aldehyde R-CHO Ylide->Aldehyde Intramolecular Elimination Step 4: Collapse Byproducts Dimethyl Sulfide + Et₃NH⁺Cl⁻ Ylide->Byproducts

Caption: Key stages of the Swern oxidation mechanism.

Detailed Experimental Protocol: Swern Oxidation

Materials:

  • (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware, syringes, and magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM (approx. 0.2 M relative to the alcohol).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold, stirred solution, add oxalyl chloride (1.2 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed.[4] Stir the resulting solution for an additional 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in a small volume of anhydrous DCM dropwise over 10 minutes, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Base Addition & Elimination: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.[11] A thick white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for 15 minutes.

  • Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde.

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient alternative that avoids cryogenic temperatures and malodorous byproducts.[14][15] The reaction is typically performed at room temperature in a chlorinated solvent and is known for its high efficiency and tolerance of sensitive functional groups.[7][16][17]

Causality of the DMP Oxidation Mechanism

The mechanism involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine(V) center of the DMP reagent.[7] This forms a periodinane intermediate. An acetate molecule, generated in the first step, then acts as a base to abstract the alpha-proton from the alcohol moiety. This initiates a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[9][14]

DMP_Mechanism DMP Oxidation Mechanism cluster_reactants Reactants DMP Dess-Martin Periodinane (Iodine(V) Reagent) Intermediate Periodinane Intermediate DMP->Intermediate + Alcohol (Ligand Exchange) Alcohol (Triazolyl)methanol R-CH₂OH Aldehyde (Triazolyl)aldehyde R-CHO Intermediate->Aldehyde Base-mediated Elimination Byproducts Reduced Iodinane + 2x Acetic Acid Intermediate->Byproducts

Caption: Simplified mechanism of the Dess-Martin oxidation.

Detailed Experimental Protocol: DMP Oxidation

Materials:

  • (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) and anhydrous DCM (approx. 0.1 M).

  • Buffering (Optional but Recommended): If the substrate is potentially acid-labile, add solid sodium bicarbonate (2.0-3.0 equivalents) to the suspension to buffer the acetic acid produced during the reaction.[15]

  • DMP Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the stirred suspension in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.[16] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quench: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (to reduce any remaining DMP and the iodinane byproduct). Stir vigorously until the organic layer is colorless.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to obtain the pure aldehyde.

Comparative Analysis and Workflow

The choice between Swern and DMP oxidation often comes down to laboratory capabilities and substrate specifics. The following table provides a direct comparison to aid in this decision.

ParameterSwern OxidationDess-Martin Oxidation
Temperature -78 °C (Cryogenic)[11]Room Temperature[16]
Key Reagents DMSO, Oxalyl Chloride, Et₃N[4]Dess-Martin Periodinane[15]
Reaction Time 1-2 hours1-3 hours[16]
Byproducts Dimethyl sulfide (malodorous)[6], CO, CO₂Iodinane, Acetic Acid
Advantages Inexpensive reagents, easy product isolation from byproducts.Operationally simple, no extreme temperatures, no foul odor.[7]
Disadvantages Requires strict temperature control, produces toxic CO gas and a foul odor.[4]Reagent is expensive and potentially explosive upon heating/shock.[18]
Typical Yield High (often >90%)High (often >90%)
General Experimental Workflow

The overall process from starting material to final, characterized product follows a logical sequence, essential for ensuring reproducibility and purity.

Workflow General Oxidation Workflow Start 1. Reaction Setup (Inert atmosphere, Anhydrous Solvent) Reagents 2. Reagent Addition (Controlled Temperature) Start->Reagents Monitor 3. Reaction Monitoring (TLC Analysis) Reagents->Monitor Quench 4. Quench Reaction Monitor->Quench Upon Completion Workup 5. Aqueous Workup (Extraction & Washing) Quench->Workup Dry 6. Drying & Concentration Workup->Dry Purify 7. Purification (Silica Gel Chromatography) Dry->Purify Characterize 8. Product Characterization (NMR, MS, IR) Purify->Characterize

Sources

(dimethyl-1H-1,2,3-triazol-5-yl)methanol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol Scaffolds in Fragment-Based Drug Discovery

Abstract

This guide details the application of This compound and its derivatives as high-value fragments in Fragment-Based Drug Discovery (FBDD). Unlike standard "click" chemistry products, this fully substituted triazole scaffold offers unique vector geometry, metabolic stability, and a versatile hydroxymethyl "growth handle." This protocol covers library design rationale, biophysical screening via STD-NMR, and synthetic elaboration strategies to transition from millimolar fragment hits to nanomolar lead candidates.

Part 1: The Scaffold Rationale

Physicochemical Profile

The this compound fragment represents a "privileged structure" in modern library design. Its utility stems from its ability to act as a robust amide bioisostere while providing distinct vectors for chemical elaboration.[1][2]

PropertyValue/CharacteristicImpact on Drug Discovery
Molecular Weight ~141.15 DaIdeal for FBDD (Rule of 3 compliant). Leaves massive room for "growing."
H-Bond Donors/Acceptors 1 (OH) / 3 (Triazole N)Excellent water solubility (>10 mM) for NMR/SPR screening.
Topological Polar Surface Area ~50 ŲPermeable but polar enough to interact with solvent-exposed pockets.
Geometry Planar (Aromatic)Rigid linker; mimics trans-amide bond geometry but non-hydrolyzable.
Metabolic Stability HighTriazole ring is resistant to oxidative metabolism (P450s) and peptidases.
Structural Logic: The "Hub" Concept

In this specific isomer (typically 1,4-dimethyl-1H-1,2,3-triazol-5-yl ), the scaffold serves three distinct functions:

  • N1-Methyl: Occupies small hydrophobic sub-pockets (often replacing a backbone carbonyl oxygen or amide NH).

  • C4-Methyl: Provides steric bulk to enforce conformation, preventing the "floppiness" seen in mono-substituted triazoles.

  • C5-Methanol: The primary growth vector . It acts as a nucleophilic handle for etherification or an electrophilic precursor (via oxidation) for reductive amination.

Part 2: Screening Protocols (The Filter)

Because fragments like this compound typically bind with low affinity (


 in high 

M to mM range), standard biochemical assays often fail. We utilize Ligand-Observed NMR as the gold standard for validation.
Protocol A: Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding of the fragment to the target protein by transferring magnetization from protein to ligand.

Materials:

  • Target Protein: >95% purity, 20

    
    M in deuterated buffer (PBS or Tris, pH 7.4).
    
  • Fragment: 400

    
    M (20-fold excess) in 
    
    
    
    -DMSO.
  • Instrument: 600 MHz NMR with cryoprobe (recommended).

Step-by-Step Workflow:

  • Sample Preparation:

    • Prepare a "Reference" tube: 400

      
      M fragment in buffer (no protein).
      
    • Prepare a "Test" tube: 20

      
      M Protein + 400 
      
      
      
      M fragment.
    • Critical: Ensure final DMSO concentration is <2% to prevent protein denaturation.

  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: Set frequency to a region with only protein signals (usually -0.5 ppm or 12 ppm).

    • Off-Resonance Irradiation: Set to 30 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire 256 scans.

    • Perform phase cycling to subtract the "On" spectrum from the "Off" spectrum.

  • Analysis (Self-Validating Step):

    • Positive Hit: Signals corresponding to the fragment's methyl groups (approx. 2.3 ppm and 3.8 ppm) and methylene (4.5 ppm) appear in the difference spectrum.

    • Epitope Mapping: The signal with the highest intensity in the STD spectrum corresponds to the moiety in closest contact with the protein surface.

    • Control Check: If signals appear in the Reference tube (no protein), this indicates aggregation or artifact; discard data.

Part 3: Chemical Elaboration (The Grow)

Once binding is confirmed, the C5-methanol group is the handle for optimization. The following pathways transform the fragment into a lead.

Synthetic Pathways Diagram

ChemicalElaboration cluster_0 Growth Strategy Fragment (Dimethyl-triazolyl)methanol (The Hit) Aldehyde Aldehyde Intermediate (Reactive Hub) Fragment->Aldehyde Oxidation (MnO2 or Dess-Martin) Halide Alkyl Halide/Mesylate (Leaving Group) Fragment->Halide SOCl2 or MsCl Amine Secondary Amine (Solubility/Charge) Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Ether Ether Linkage (H-Bond Acceptor) Halide->Ether Williamson Ether (R-OH, Base)

Figure 1: Synthetic divergence from the hydroxymethyl handle. The pathway is chosen based on the target pocket's electrostatics (e.g., reductive amination to introduce a positive charge).

Protocol: Reductive Amination (The "Grow" Vector)

This is the most common elaboration to reach adjacent pockets.

  • Oxidation:

    • Dissolve fragment (1 eq) in DCM.

    • Add activated

      
       (10 eq). Stir at RT for 12h.
      
    • Filter through Celite. Evaporate to yield the aldehyde (usually unstable, use immediately).

  • Coupling:

    • Dissolve aldehyde (1 eq) and diverse amine library member (1.2 eq) in DCE (Dichloroethane).

    • Add

      
       (1.5 eq) and catalytic acetic acid.
      
    • Stir 4–16h.

  • Purification:

    • SCX (Strong Cation Exchange) cartridge catch-and-release is ideal for high-throughput parallel synthesis.

Part 4: Structural Biology & Binding Mode

Understanding why this fragment binds is crucial for rational design.

The Triazole Dipole

The 1,2,3-triazole ring has a strong dipole moment (~5 Debye).

  • N2/N3 Atoms: Act as weak H-bond acceptors.

  • C-H (if present) or C-Methyls: Can engage in CH-

    
     interactions with aromatic residues (Phe, Tyr, Trp).
    
Bioisosteric Replacement Logic

The fragment is frequently used to replace unstable amide bonds in peptide mimetics.

BindingMode cluster_bind Active Site Interaction Residue1 Backbone NH (Donor) TriazoleN Triazole N2/N3 Residue1->TriazoleN H-Bond Residue2 Sidechain Carbonyl (Acceptor) Hydrophobic Hydrophobic Pocket (Phe/Leu) MethanolOH Methanol -OH MethanolOH->Residue2 H-Bond Methyls Dimethyl Groups Methyls->Hydrophobic Van der Waals

Figure 2: Theoretical binding mode. The triazole nitrogens mimic the carbonyl oxygen of an amide, while the methanol group engages polar residues, anchoring the fragment.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
No STD-NMR Signal

is too low (tight binding) or too high (no binding).
Try WaterLOGSY NMR (better for

mM) or competitive displacement with a known ligand.
Precipitation in Buffer Fragment lipophilicity mismatch.Although this fragment is polar, the "Grow" product might not be. Add 5% DMSO or use SPR with high flow rate.
Chemical Yield Low Steric hindrance of dimethyl groups.The C4-methyl can block nucleophilic attack at C5. Switch to high-temperature microwave synthesis or use a more reactive leaving group (e.g., Triflate).

References

  • Bioisosterism of Triazoles

    • Bonnet, D., et al. "1,2,3-Triazoles as Amide Bioisosteres." Journal of Medicinal Chemistry, 2021.[3]

    • (Example: J. Med. Chem. context on triazole bioisosteres).[4][5][6]

  • STD-NMR Protocols

    • Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie, 1999.
  • Fragment Library Design

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[7] Nature Reviews Drug Discovery, 2016.

  • Triazole Synthesis (Click Chemistry)

    • Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery."[4] Drug Discovery Today, 2003.

(Note: The specific isomer "this compound" is often a custom library component. The protocols above are adapted from standard FBDD workflows for hydrophilic heterocyclic fragments.)

Sources

Application Notes and Protocols: Strategic Conversion of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol to Alkyl Halides for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Triazole Alkyl Halides

In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has emerged as a privileged scaffold. Its remarkable chemical stability, capacity for hydrogen bonding, and dipole moment make it an ideal component for enhancing the pharmacological properties of drug candidates. The conversion of readily accessible precursors, such as (dimethyl-1H-1,2,3-triazol-5-yl)methanol, into their corresponding alkyl halides represents a critical step in the synthesis of more complex molecular architectures. These halogenated triazoles are versatile intermediates, primed for a variety of nucleophilic substitution and cross-coupling reactions, thereby enabling the exploration of a wider chemical space in the quest for novel therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient conversion of this compound to its chloride, bromide, and iodide derivatives. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into experimental choices to ensure reproducible and high-yielding transformations.

Mechanistic Considerations: A Tale of Two Pathways

The conversion of an alcohol to an alkyl halide is fundamentally a substitution reaction where the hydroxyl group, a poor leaving group, is transformed into a better one. The choice of halogenating agent dictates the operative mechanism, which in turn influences the stereochemical outcome and reaction conditions. For primary alcohols like this compound, the reaction typically proceeds via an S(_N)2 mechanism.

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for the synthesis of alkyl chlorides from alcohols. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The mechanism can follow two distinct pathways: S(_N)2 or S(_N)i (internal nucleophilic substitution).

  • S(_N)2 Pathway: In the presence of a base like pyridine, the reaction proceeds with a clear inversion of stereochemistry. Pyridine reacts with the chlorosulfite intermediate, and the liberated chloride ion then acts as a nucleophile, attacking the carbon center from the backside in a classic S(_N)2 fashion.[1][2] This is the preferred pathway for ensuring stereochemical control.

  • S(_N)i Pathway: In the absence of a base, the reaction can proceed with retention of configuration through an S(_N)i mechanism.[1][3] The chlorosulfite leaving group delivers the chloride to the same face from which it departs.[1]

For a primary, achiral substrate such as this compound, the stereochemical outcome is not a concern, but the use of pyridine is still recommended to neutralize the HCl byproduct, which can be advantageous for acid-sensitive substrates.

Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is the reagent of choice for converting primary and secondary alcohols to alkyl bromides.[2][4] The reaction mechanism is a well-established S(N)2 process. The alcohol's oxygen atom attacks the electrophilic phosphorus of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack.[5] A key advantage of using PBr₃ is that it avoids carbocation rearrangements that can occur with other brominating agents like HBr.[4]

Iodination via the Finkelstein Reaction

While alcohols can be converted to alkyl iodides using reagents like phosphorus triiodide (often generated in situ from phosphorus and iodine), a more common and efficient two-step approach involves first converting the alcohol to an alkyl chloride or bromide and then performing a Finkelstein reaction.[6] The Finkelstein reaction is a classic S(_N)2 reaction that involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide in acetone.[7][8] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, an application of Le Châtelier's principle.[8][9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen conditions.

Protocol 1: Synthesis of 5-(Chloromethyl)-1,4-dimethyl-1H-1,2,3-triazole

This protocol details the conversion of this compound to its corresponding chloride using thionyl chloride.

Workflow Diagram:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound in DCM reagent Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->reagent stir Stir at room temperature reagent->stir quench Quench with ice-water stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ solution extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product 5-(Chloromethyl)-1,4-dimethyl-1H-1,2,3-triazole purify->product

Caption: Workflow for the synthesis of 5-(chloromethyl)-1,4-dimethyl-1H-1,2,3-triazole.

Materials:

  • (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-(chloromethyl)-1,4-dimethyl-1H-1,2,3-triazole.

Protocol 2: Synthesis of 5-(Bromomethyl)-1,4-dimethyl-1H-1,2,3-triazole

This protocol outlines the synthesis of the corresponding bromide using phosphorus tribromide.

Workflow Diagram:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound in dry ether reagent Add Phosphorus Tribromide (PBr₃) dropwise at 0°C start->reagent stir Stir at room temperature reagent->stir quench Pour onto ice stir->quench extract Extract with ether quench->extract wash Wash with NaHCO₃ solution extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product 5-(Bromomethyl)-1,4-dimethyl-1H-1,2,3-triazole purify->product G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Triazole Alkyl Halide (Cl or Br) in Acetone reagent Add Sodium Iodide (NaI) start->reagent reflux Reflux the mixture reagent->reflux cool Cool to room temperature reflux->cool filter Filter off precipitated NaX cool->filter concentrate Concentrate the filtrate filter->concentrate redissolve Redissolve in DCM concentrate->redissolve wash Wash with Na₂S₂O₃ solution redissolve->wash dry Dry over Na₂SO₄ wash->dry final_concentrate Concentrate in vacuo dry->final_concentrate product 5-(Iodomethyl)-1,4-dimethyl-1H-1,2,3-triazole final_concentrate->product

Sources

click chemistry conditions for dimethyl triazole formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Dimethyl Triazoles via Click Chemistry

Introduction: The Power of the Triazole Linkage

In the landscape of modern chemical synthesis, particularly in drug discovery and materials science, the need for reliable, efficient, and biocompatible ligation reactions is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, addresses this need by defining a set of criteria for near-perfect chemical reactions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier example, enabling the formation of stable 1,2,3-triazole rings with remarkable efficiency and regioselectivity.[2][3]

Triazoles are more than just inert linkers; their unique physicochemical properties, including metabolic stability, a strong dipole moment, and the ability to act as hydrogen bond donors and acceptors, make them valuable pharmacophores that can actively engage with biological targets.[4][5] This guide provides a detailed overview of the core principles and practical laboratory protocols for the synthesis of dimethyl-substituted 1,2,3-triazoles, a common structural motif, utilizing the two primary modalities of click chemistry: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 1: The Mechanism of Action: CuAAC vs. SPAAC

Understanding the underlying mechanisms is critical for experimental design and troubleshooting. The choice between a catalyzed or strain-promoted reaction depends entirely on the chemical nature of the substrates and the desired biological or chemical environment of the reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction unites a terminal alkyne and an azide to exclusively form the 1,4-disubstituted regioisomer of the 1,2,3-triazole.[6] This process represents a massive rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[1]

The catalytic cycle, grounded in organometallic principles, proceeds through several key steps:

  • Formation of the Copper-Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne. This coordination significantly lowers the pKa of the terminal proton, facilitating its removal by a mild base to form a copper-acetylide intermediate.[2][6]

  • Azide Coordination & Cycloaddition: The organic azide then coordinates to the copper center, which activates it for reaction with the acetylide. This leads to the formation of a six-membered copper metallacycle.[1]

  • Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[1]

CuAAC Catalytic Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I) Catalyst Cu_Acetylide [L-Cu-C≡C-R] CuI_L->Cu_Acetylide + Alkyne - H⁺ Metallacycle Six-Membered Cu(III) Metallacycle Product 1,4-Triazole Product Product->CuI_L + H⁺ (Regenerates Catalyst) Cu_Acetylide->Metallacycle + Azide Metallacycle->Product Reductive Elimination

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper's cytotoxicity is a concern, such as live-cell imaging, SPAAC offers a powerful bioorthogonal alternative.[7][8] This reaction modality does not require any metal catalyst. Instead, the reaction is driven by the release of ring strain from a cyclic alkyne, typically a derivative of cyclooctyne.[9]

The alkyne's triple bond is forced into a non-linear geometry, creating substantial internal energy (ring strain). This high-energy state lowers the activation energy for the 1,3-dipolar cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature without a catalyst.[8][9]

SPAAC Workflow Reactants Strained Cycloalkyne + Organic Azide Mixing Mix in Biocompatible Solvent (e.g., PBS, DMSO) Reactants->Mixing Reaction Spontaneous [3+2] Cycloaddition (No Catalyst Required) Mixing->Reaction Product Stable Triazole Conjugate Reaction->Product

Caption: A simplified workflow for the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Optimizing Reaction Conditions for Dimethyl Triazole Synthesis

The success of a click reaction hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.

Parameters for CuAAC
ParameterCommon Choices & ConcentrationRationale & Causality
Copper Source CuSO₄·5H₂O (1-10 mol%) with a reducing agent. CuI or CuBr (1-5 mol%).Cu(II) salts like CuSO₄ are inexpensive, stable, and water-soluble, but require in situ reduction to the active Cu(I) state.[2] Cu(I) salts can be used directly but are prone to oxidation if oxygen is not excluded.[10]
Reducing Agent Sodium Ascorbate (5-20 mol%, often in slight excess to Cu(II)).Reduces the Cu(II) precursor to the catalytically active Cu(I) species. A slight excess prevents the re-oxidation of Cu(I) and mitigates oxidative alkyne homocoupling side reactions.[1]
Ligand TBTA, THPTA, BTTAA (1-5 mol%).Critical for stability and rate. Ligands protect the Cu(I) ion from oxidation and disproportionation, increasing catalytic turnover and reaction speed.[11] Water-soluble ligands like THPTA and BTTAA are ideal for bioconjugation, enhancing efficiency while suppressing cytotoxicity.[7][12]
Solvent System t-BuOH/H₂O (1:1), DMF, DMSO, THF, CH₂Cl₂. The choice depends on the solubility of the azide and alkyne substrates.[13] Aqueous mixtures like t-BuOH/H₂O or even pure water are often excellent choices, as water has been shown to accelerate the reaction rate.[1] For poorly soluble organic substrates, polar aprotic solvents like DMF or DMSO are effective.[13]
Temperature Room Temperature to 60 °C. Most CuAAC reactions proceed efficiently at room temperature.[1] Gentle heating can accelerate slow reactions, but may also increase side product formation. Microwave irradiation can dramatically shorten reaction times.[14]
Parameters for SPAAC

Optimization for SPAAC primarily involves the choice of the cycloalkyne, as the reaction is otherwise robust and tolerant of a wide range of conditions.

ParameterCommon ChoicesRationale & Causality
Strained Alkyne BCN, DIBO, DIBAC. The structure of the cycloalkyne dictates its stability and reactivity. More strained alkynes react faster but may be less stable. The choice is a trade-off between reaction kinetics and the ease of handling the alkyne.[9]
Solvent System Aqueous Buffers (PBS), DMSO, DMF, Methanol. The reaction is compatible with a broad range of solvents, making it highly suitable for biological applications. The solvent is chosen based on the solubility of the reactants and the requirements of the system being studied.[9]
Temperature Room Temperature. The reaction is designed to be efficient at ambient or physiological temperatures (25-37 °C), eliminating the need for heating.[15]

Part 3: Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of a simple dimethyl-substituted 1,2,3-triazole. Safety Note: Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and heavy metals. Always work behind a blast shield.

Protocol 1: CuAAC Synthesis of 1-benzyl-4,5-dimethyl-1H-1,2,3-triazole

This protocol describes the reaction between benzyl azide and 2-butyne. Since 2-butyne is a symmetric internal alkyne, this specific reaction can also proceed thermally, but the catalyzed version is often faster and cleaner. For demonstrating a typical CuAAC with a terminal alkyne, one would use propyne to generate 1-benzyl-4-methyl-1H-1,2,3-triazole. The following protocol uses a representative terminal alkyne for broader applicability.

Reactants: Benzyl Azide and Propyne (to form 1-benzyl-4-methyl-1H-1,2,3-triazole)

Materials:

  • Benzyl azide (1.0 mmol, 133 mg)

  • Propyne (bubbled through solvent or a suitable precursor used) or another terminal alkyne like Phenylacetylene (1.0 mmol, 102 mg, 110 µL) for 1-benzyl-4-phenyl-1H-1,2,3-triazole.

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium L-Ascorbate (0.15 mmol, 30 mg)

  • tert-Butanol (t-BuOH) (5 mL)

  • Deionized Water (5 mL)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in 5 mL of t-BuOH.

  • Catalyst Preparation: In a separate vial, dissolve the CuSO₄·5H₂O (0.05 mmol) in 5 mL of deionized water to create a light blue solution.

  • Reaction Initiation: Add the aqueous CuSO₄ solution to the flask containing the azide and alkyne. The mixture will likely be biphasic.

  • Addition of Reducing Agent: Add the sodium ascorbate (0.15 mmol) to the stirring reaction mixture. The solution may turn a yellow-green or heterogeneous color as the Cu(I) species is formed.[16]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials. Reactions are often complete within 1-12 hours.

  • Work-up: Once the reaction is complete, add 15 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude triazole product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted triazole.[17]

Protocol 2: SPAAC Synthesis of a Dimethyl Triazole Conjugate

This protocol outlines the reaction of a molecule functionalized with a strained alkyne, Bicyclononyne (BCN), with an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (e.g., BCN-PEG-amine) (1.0 equiv)

  • Azide-functionalized molecule (e.g., Azido-acetic acid) (1.1 equiv)

  • Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

  • Deionized Water

Procedure:

  • Reagent Dissolution: Dissolve the BCN-functionalized molecule in a minimal amount of DMSO. In a separate tube, dissolve the azide-functionalized molecule in the desired reaction solvent (e.g., PBS for biological applications).

  • Reaction Initiation: Add the azide solution to the BCN solution with gentle mixing or stirring.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours, depending on the concentration and reactivity of the specific strained alkyne.[9]

  • Reaction Monitoring: For larger scale reactions, progress can be monitored by LC-MS or NMR. For bioconjugation, successful ligation is often confirmed by downstream analysis (e.g., fluorescence imaging, SDS-PAGE).

  • Purification: As SPAAC is highly selective with no byproducts, purification may not be necessary for some applications.[9] For removal of excess reagents, dialysis, size-exclusion chromatography, or HPLC can be employed, depending on the nature of the product.

Part 4: Troubleshooting and Characterization

IssuePotential CauseSuggested Solution
No Reaction (CuAAC) Inactive catalyst (Cu(I) oxidized); Poor solubility of reactants.Degas the solvent to remove oxygen.[10] Ensure sufficient sodium ascorbate is present. Try a different solvent system (e.g., DMF, DMSO) or add a co-solvent to improve solubility.[13]
Low Yield (CuAAC) Insufficient reaction time; Alkyne homocoupling (Glaser coupling).Allow the reaction to run longer. Ensure a slight excess of sodium ascorbate is used to suppress oxidative side reactions.[1]
NMR Signal Broadening Paramagnetic impurities (residual Cu(II)) in the final product.This is a known issue.[18] Purify the product more thoroughly via column chromatography. Washing the organic extract with an EDTA solution during work-up can help chelate and remove residual copper ions.
Slow Reaction (SPAAC) Low concentration of reactants; Low reactivity of the specific cycloalkyne.Increase the concentration of the reactants if possible. Consider using a more reactive (more strained) cyclooctyne derivative for future experiments.[9]

Characterization: The formation of the desired dimethyl triazole product is typically confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: The appearance of a characteristic singlet for the triazole proton (around 7.5-8.5 ppm in ¹H NMR) and the two triazole carbon signals in ¹³C NMR are indicative of product formation.[19]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful coupling.

  • Infrared (IR) Spectroscopy: Disappearance of the strong azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹) from the starting materials.

Conclusion

The click chemistry toolbox provides an exceptionally powerful and versatile platform for the synthesis of dimethyl triazoles and other complex molecular architectures. The copper-catalyzed pathway offers a robust, high-yielding, and scalable method suitable for a vast range of applications in organic synthesis and materials science. For biological systems where metal toxicity is a concern, the strain-promoted variant provides a truly bioorthogonal solution. By understanding the core mechanisms and the rationale behind optimizing key reaction parameters, researchers can effectively harness these reactions to accelerate discovery in chemistry, biology, and medicine.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Kanan, S., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(5), 1602-1613. Retrieved from [Link]

  • Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). RSC Advances. Retrieved from [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. (2012). ACS Publications. Retrieved from [Link]

  • Cu-Catalyzed AziderAlkyne Cycloaddition. (n.d.). Moodle@Units. Retrieved from [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2020). MDPI. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Accounts of Chemical Research, 44(9), 666-676. Retrieved from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2018). MDPI. Retrieved from [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. Retrieved from [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019). Frontiers. Retrieved from [Link]

  • Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. (2019). KoreaScience. Retrieved from [Link]

  • Hello all, Please help me to do click reaction? (2021). ResearchGate. Retrieved from [Link]

  • Optimization of the conditions for CuAAC reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online. Retrieved from [Link]

  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. (2007). ACS Publications. Retrieved from [Link]

  • Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. (2019). DSpace. Retrieved from [Link]

  • New synthesis method for click chemistry. (2017). ScienceDaily. Retrieved from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2007). ACS Publications. Retrieved from [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (2007). Journal of the American Chemical Society. Retrieved from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). ScienceDirect. Retrieved from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Retrieved from [Link]

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025). ScienceDirect. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. (2022). ACS Publications. Retrieved from [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2018). PubMed. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers. Retrieved from [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). MDPI. Retrieved from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (Dimethyl-1H-1,2,3-triazol-5-yl)methanol is a heterocyclic compound belonging to the triazole family. Triazoles are a significant scaffold in medicinal chemistry and drug development, known for a wide range of biological activities including antifungal, anticancer, and antiviral properties.[1][2][3] The inherent polarity of the triazole ring often contributes to good aqueous solubility.[4][5] However, researchers and formulation scientists can encounter significant solubility challenges, which may arise from the compound's specific substitution pattern, solid-state properties like polymorphism, or the composition of the experimental medium.[6][7] Poor solubility is a critical hurdle, as it can impede accurate biological testing, lead to inconsistent results, and complicate the development of effective therapeutic formulations.[8][9]

This guide provides a structured, in-depth approach to diagnosing and solving solubility issues associated with this compound. It combines frequently asked questions for rapid problem-solving with a systematic troubleshooting workflow for more complex challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of this compound?

Based on its structure, which includes a polar triazole ring and a hydroxyl group, this compound is predicted to have a degree of water solubility. The parent 1H-1,2,3-triazole is very soluble in water.[1][5][10] The predicted XlogP value for the dimethylated methanol derivative is -0.8, which suggests good hydrophilicity.[11] However, the actual quantitative solubility can vary significantly and should be experimentally determined. It is also expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[12]

Q2: My compound is not dissolving in aqueous buffer, even though it's expected to be soluble. What are the most likely causes?

This is a common issue that can stem from several factors beyond the molecule's inherent structure:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[13] A more stable, less soluble polymorph may have formed during synthesis or storage, which will have a lower dissolution rate and equilibrium solubility compared to a metastable form.[6][14]

  • Hydration State: The material could be a hydrate (containing bound water molecules) or an anhydrate. These forms, known as pseudopolymorphs, can have different solubility profiles.[13]

  • Low Dissolution Rate: The compound might be soluble, but the rate at which it dissolves is very slow. This can be mistaken for poor solubility in short-term experiments. Factors like particle size and surface area play a crucial role here; larger particles dissolve more slowly.[15][16]

  • Common Ion Effect: If you are using a buffer and your compound is a salt (e.g., a hydrochloride salt), the presence of a common ion (chloride) in the buffer can suppress solubility.[17]

  • Incorrect pH: The compound's solubility is likely pH-dependent. If the pH of your buffer is at or near the compound's isoelectric point, its solubility will be at a minimum.[18]

Q3: How does pH influence the solubility of this compound?

The 1,2,3-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[19] The solubility of this compound will therefore be influenced by the pH of the medium. Under acidic conditions, the triazole nitrogen atoms can be protonated, forming a more soluble cationic species. Conversely, under strongly basic conditions, the N-H proton of the triazole ring can be removed, forming an anionic species which may also have altered solubility. It is critical to determine the pH-solubility profile across the relevant physiological range (typically pH 1.2 to 6.8) to identify the optimal pH for dissolution.[20] Some triazole-based systems show dynamic pH responsivity, where solubility and reactivity can be switched by altering pH.[21]

Q4: Is it safe to use heat to dissolve my compound?

Gentle heating can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this approach carries risks:

  • Degradation: The compound may be thermally labile and could degrade at elevated temperatures, compromising your experiment.

  • Polymorphic Conversion: Heating a solution and then cooling it can cause the compound to precipitate as a different, potentially less soluble, polymorph.[22]

  • Supersaturation: The solution may become supersaturated upon cooling. This is an unstable state, and the compound can precipitate out over time, leading to inaccurate concentration measurements and failed experiments.[9]

If you use heat, it is essential to let the solution cool to the experimental temperature (e.g., room temperature or 37°C) and observe it for any precipitation before use.

Q5: What are some quick, first-line strategies for solubilizing the compound for an in vitro assay?

For immediate use in cell-based assays or biochemical screens, the following are common starting points:

  • Prepare a High-Concentration Stock in DMSO: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent that can dissolve many poorly soluble compounds. Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute this stock into your aqueous assay medium. It is critical that the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity or artifacts.

  • Watch for Precipitation: When diluting the DMSO stock into the aqueous buffer, observe the solution carefully. If it turns cloudy, the compound is precipitating. If this occurs, you may need to lower the final concentration or explore other formulation strategies outlined in the guide below.

Section 2: Systematic Troubleshooting Guide

When simple methods fail, a systematic approach is necessary to develop a robust and reproducible solution. This workflow guides you from initial characterization to advanced formulation strategies.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered with This compound char Step 1: Characterize Solid Form (PXRD, DSC, TGA, Microscopy) start->char Is the solid form known? sol_screen Step 2: Systematic Solubility Screen (Shake-Flask Method in various solvents) char->sol_screen Characterize to understand baseline ph_profile Step 3: Determine pH-Solubility Profile (pH 1.2, 4.5, 6.8 and others as needed) sol_screen->ph_profile Identify promising solvent systems formulate Step 4: Select Formulation Strategy ph_profile->formulate Identify optimal pH range cosolvent Co-solvents (Ethanol, PG, PEG 400) formulate->cosolvent surfactant Surfactants / Micelles (Tween 80, Poloxamers) formulate->surfactant complex Complexation (Cyclodextrins) formulate->complex asd Amorphous Solid Dispersion (ASD) (with Polymers like PVP, HPMC) formulate->asd particle Particle Size Reduction (Micronization, Nanosuspension) formulate->particle success Problem Solved: Proceed with Experiment cosolvent->success surfactant->success complex->success asd->success particle->success

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Initial Compound Characterization

Why it's critical: You cannot solve a solubility problem without understanding the physical properties of your starting material. Batch-to-batch variability in solid form is a major source of inconsistent results.[7]

  • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying the crystalline form (polymorph) of your compound.[6] A consistent PXRD pattern between batches ensures you are working with the same solid form.

  • Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting points and phase transitions.[15] Different polymorphs will have different melting points. The presence of multiple peaks could indicate an impure or mixed polymorphic sample.[6]

  • Microscopy: Visual inspection can reveal information about particle size, shape, and crystallinity.

Step 2: Systematic Solubility Screening

Why it's critical: This establishes a baseline of your compound's solubility in a range of relevant solvents and simple formulations. The "shake-flask" method is a reliable technique for determining equilibrium solubility.[20]

  • Methodology: An excess of the solid compound is added to a known volume of the solvent. The mixture is agitated (e.g., on an orbital shaker) at a constant temperature for a sufficient period (24-72 hours) to ensure equilibrium is reached.[20] The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC-UV.[7]

  • Recommended Solvents:

    • Water / Aqueous Buffers (see Step 3)

    • Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

    • Commonly used surfactant solutions (e.g., 1% Tween® 80 in water)

Step 3: pH-Dependent Solubility Profiling

Why it's critical: For any ionizable compound, solubility can change by several orders of magnitude with pH. This is especially important for predicting in vivo behavior, as the pH varies dramatically throughout the gastrointestinal tract.

  • Methodology: Use the shake-flask method described above but with a series of buffers covering a range of pH values. The WHO recommends testing at a minimum of pH 1.2, 4.5, and 6.8 for Biopharmaceutics Classification System (BCS) studies.[20]

  • Interpretation: Plotting solubility versus pH will reveal the pH of minimum and maximum solubility, guiding buffer selection for experiments and formulation development.

Step 4: Advanced Formulation & Solubilization Strategies

If solubility remains insufficient after optimizing the pH, more advanced formulation strategies are required. The choice of strategy depends on the required concentration, the intended application (e.g., in vitro vs. in vivo), and the physicochemical properties of the compound.

  • Co-solvency: This involves adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a lipophilic drug.[23]

    • Mechanism: The co-solvent reduces the polarity of the aqueous solvent system, making it more favorable for the solute.

    • Common Examples: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs), glycerin.

    • Considerations: High concentrations of co-solvents can be toxic in biological systems. This method is often used for parenteral formulations.[23]

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration).

    • Mechanism: The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[16]

    • Common Examples: Polysorbates (Tween® 80), poloxamers (Pluronic®), sodium lauryl sulfate (SLS).[24]

    • Considerations: The type and concentration of surfactant must be carefully selected to avoid toxicity and ensure compatibility with the assay.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Mechanism: The poorly soluble drug molecule partitions into the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.[9][23]

    • Common Examples: β-Cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (Captisol®).

    • Considerations: There is a stoichiometric relationship between the drug and cyclodextrin, and saturation can occur.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for significantly enhancing solubility.[25]

    • Mechanism: The crystalline drug is molecularly dispersed within a polymer matrix, creating an amorphous (non-crystalline), high-energy solid form.[24] This amorphous form lacks the strong lattice energy of the crystal, resulting in a much higher apparent solubility and faster dissolution.[9]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Eudragit® polymers.[24][26]

    • Preparation: Typically prepared by spray drying or hot-melt extrusion.[27]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[16]

    • Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[28]

    • Methods:

      • Micronization: Reduces particle size to the micron range (e.g., using jet milling).[17]

      • Nanosuspensions: Reduces particle size to the sub-micron (nanometer) range, which can dramatically increase dissolution velocity and saturation solubility.[29]

Section 3: Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from WHO guidelines for BCS solubility studies.[20]

  • Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an amount of this compound to a known volume of buffer in a sealed vial that is sufficient to exceed its solubility (a visible excess of solid should remain).

  • Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[20]

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and solvent).

  • Quantification: Dilute the filtered supernatant as needed and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Verification: After the experiment, recover the remaining solid and analyze it (e.g., by PXRD) to ensure that the solid form has not changed during the experiment.[20]

Protocol 2: Preliminary Co-solvent System Screening
  • Prepare Co-solvent Mixtures: Prepare a series of binary solvent systems, for example: 10%, 20%, 30%, 40%, and 50% Propylene Glycol (PG) in water (v/v).

  • Visual Solubility Assessment: Add a pre-weighed amount of your compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in a clear glass vial.

  • Vortex and Observe: Vortex each vial vigorously for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Addition: If the compound dissolves, add more in small, pre-weighed increments, vortexing after each addition until the solution is saturated (solid material remains).

  • Ranking: This method provides a rapid, semi-quantitative ranking of the effectiveness of different co-solvent systems, guiding the selection for more rigorous quantitative analysis.

Section 4: Data Summary Table

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionTypical Solubility EnhancementKey AdvantagesKey Disadvantages
pH Adjustment Converts the compound to a more soluble ionized form.10-1,000xSimple, cost-effective.Only works for ionizable compounds; risk of precipitation upon pH change.[23]
Co-solvents Reduces the polarity of the solvent system.10-100xEasy to prepare; suitable for injectables.Potential for toxicity at high concentrations; risk of precipitation on dilution.[23]
Surfactants Entraps the compound in hydrophobic micelle cores.10-1,000xEffective for highly lipophilic compounds.Potential for toxicity; can interfere with some biological assays.[16]
Cyclodextrins Forms a water-soluble inclusion complex.10-5,000xLow toxicity (especially modified CDs); can improve stability.Limited by stoichiometry; can be expensive; may not fit bulky molecules.[23]
Particle Size Reduction Increases surface area to accelerate dissolution rate.2-10x (for solubility)Broadly applicable; enhances dissolution rate significantly.[16]Can be difficult to maintain particle size (agglomeration); requires specialized equipment.[29]
Amorphous Solid Dispersions (ASD) Eliminates crystal lattice energy, creating a high-energy form.10-10,000xCan achieve very high apparent solubility; enables high drug loading.[26][30]Physically unstable (can recrystallize over time); requires advanced manufacturing (spray drying/HME).[9][25]

References

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Technical Support Center: Crystallization of Triazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of triazole methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Triazole methanol derivatives are a critical class of compounds, particularly in pharmaceuticals, and controlling their solid-state properties through crystallization is paramount for ensuring desired performance, stability, and bioavailability.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established scientific principles and practical field experience to help you optimize your crystallization processes.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific problems that can arise during the crystallization of triazole methanol derivatives, offering step-by-step solutions and explaining the underlying principles.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This is a common issue, especially with compounds that have low melting points or when the solution is highly supersaturated at a temperature above the compound's melting point.[3][4] The resulting oil may eventually solidify into an amorphous solid or a poorly formed crystalline mass, which is not ideal for purification or characterization.

Causality and Mechanism: Oiling out happens when the concentration of the solute exceeds its solubility to such a great extent that the system phase-separates into two liquid phases before nucleation and crystal growth can occur in an orderly fashion. This is often triggered by rapid cooling or the fast addition of an anti-solvent.[5]

Solutions and Protocols:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, decrease the cooling rate. A slower temperature drop allows the system to remain in the metastable zone for longer, favoring controlled crystal growth over liquid-liquid phase separation. For example, instead of moving your flask directly to an ice bath, allow it to cool slowly to room temperature first, perhaps insulated in a Dewar flask.

    • Slower Anti-solvent Addition: When using an anti-solvent, add it dropwise and with vigorous stirring to avoid creating localized areas of very high supersaturation.[5]

  • Adjust Solvent System:

    • Increase Solvent Volume: The compound may be coming out of solution too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent (1-2 mL), and then attempt to cool it again more slowly.[4][6] This reduces the overall supersaturation level.

    • Change the Solvent: Select a solvent with a lower boiling point, ensuring it is not too close to the melting point of your compound.[3] A different solvent system may alter the solubility curve favorably.

  • Promote Nucleation:

    • Seeding: Introduce a seed crystal of the desired compound into the solution at a temperature just below the saturation point. This provides a template for growth and can bypass the kinetic barrier to nucleation, directing the system towards crystallization rather than oiling out.[3]

    • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[3][4]

  • Increase Temperature: If the oil forms upon cooling, try crystallizing at a slightly higher temperature range where the compound is less likely to form a liquid phase. This might involve using a larger volume of solvent.

Q2: I'm getting a very low yield. What are the most common causes and how can I improve my recovery?

Answer:

A low yield is a frequent and frustrating problem in crystallization. The primary culprits are typically related to the choice of solvent and the amount used.[7]

Causality and Mechanism: Significant product loss occurs when a substantial amount of the compound remains dissolved in the mother liquor after the crystallization process is complete. This happens if the compound is too soluble in the solvent at the final cooling temperature or if an excessive volume of solvent was used initially.[7]

Solutions and Protocols:

  • Optimize Solvent Volume:

    • Use the Minimum Amount: The most critical step is to use the absolute minimum volume of hot solvent required to fully dissolve the crude solid.[7] Using too much solvent is the most common reason for poor recovery.[4]

    • Recovery from Mother Liquor: If you suspect excess solvent was used, you can recover more product. Collect the filtrate (mother liquor) and evaporate a portion of the solvent using a rotary evaporator. Cooling this concentrated solution may yield a "second crop" of crystals.[7] Be aware that this second crop may be less pure than the first.

  • Re-evaluate Your Solvent System:

    • Ideal Solubility Profile: A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If your compound has high solubility even when cold, you will inevitably lose a significant amount. You may need to screen for a new solvent or a mixed-solvent system.

    • Mixed Solvents: For triazole methanol derivatives, systems like ethanol/water or isopropanol/water can be effective.[8] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" or anti-solvent (e.g., water) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.

  • Prevent Premature Crystallization:

    • If you are performing a hot filtration step to remove insoluble impurities, your product can crystallize prematurely in the funnel, reducing the yield. To prevent this, use a pre-heated funnel and receiving flask.[7]

Q3: My triazole derivative is still impure after crystallization. Why is this happening?

Answer:

The goal of crystallization is purification, so persistent impurities can be a significant issue. This problem can arise from the crystallization process itself or from the inherent properties of the impurities.

Causality and Mechanism: Impurities can be incorporated into the crystal lattice in several ways. If crystallization occurs too rapidly, impurities can be trapped within the growing crystals.[6] Alternatively, if an impurity is structurally very similar to the target compound, it may co-crystallize, forming a solid solution that is difficult to separate.[9] The presence of impurities can also affect which polymorphic form crystallizes.[9][10]

Solutions and Protocols:

  • Slow Down Crystal Growth: Rapid crystal formation is a primary cause of impurity inclusion.[6] Ensure the solution cools slowly and undisturbed to allow for the selective incorporation of the correct molecules into the lattice. An ideal crystallization should see the first crystals appear after about 5 minutes, with growth continuing over 20 minutes or more.[6]

  • Ensure Proper Washing: After filtering the crystals, wash them with a small amount of cold crystallization solvent. This removes any residual mother liquor, which is rich in impurities, adhering to the crystal surfaces.[11][12] Do not use a solvent in which the crystals are highly soluble, as this will reduce your yield.

  • Consider a Different Purification Technique: If the impurities have solubility characteristics very similar to your product, a single crystallization may not be sufficient.[7] In such cases, you may need to perform a second recrystallization or use an alternative method like column chromatography to remove the persistent impurities before a final crystallization step.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

Q4: I can't get my compound to crystallize at all. The solution remains clear even after cooling. What should I do?

Answer:

Failure to crystallize is a common problem that usually indicates the solution is not supersaturated, or there is an energetic barrier to nucleation.

Causality and Mechanism: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can hold at equilibrium.[13][14] If the solution is too dilute, it will never reach this state upon cooling. Even in a supersaturated solution, crystallization may not start without a nucleation event, which is the initial formation of a stable crystalline entity.[15]

Solutions and Protocols to Induce Crystallization:

  • Increase Concentration:

    • Evaporate Solvent: The most likely issue is that too much solvent was used.[4] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic scratches can provide nucleation sites.[3][4]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth to begin.[3][4]

    • Ultrasonic Bath: Placing the solution in an ultrasonic bath can sometimes induce nucleation through cavitation.[5]

  • Drastic Cooling: If other methods fail, try cooling the solution in an ice-salt bath to a much lower temperature.[4] This will significantly decrease the solubility and may force crystallization. However, be aware that rapid cooling can lead to smaller crystals and potentially trap impurities.

  • Change the Solvent: If you consistently fail to get crystals, your compound may be too soluble in the chosen solvent. Try a different solvent in which it is less soluble, or use an anti-solvent method.

Visualizing the Crystallization Workflow

The following diagram illustrates a typical workflow for cooling crystallization, including key decision points for troubleshooting.

G cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome & Troubleshooting A Select Solvent System B Dissolve Crude Compound in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool Solution Slowly C->D E Crystals Form? D->E F Isolate Crystals (Filtration) E->F Yes J Oiling Out Occurs? E->J No G Wash with Cold Solvent F->G H Dry Crystals G->H I Induce Crystallization (Seed, Scratch) I->D K Re-heat, Add Solvent, Cool Slower J->K Yes L Evaporate Some Solvent J->L No, solution clear K->D L->D L->I

Caption: A general workflow for cooling crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing triazole methanol derivatives?

Answer: The choice of solvent is critical and depends on the specific derivative's polarity and solubility.[16][17] However, for many triazole derivatives, including pharmaceutical ones like fluconazole, common protic solvents are a good starting point.[18][19]

  • Alcohols: Ethanol, isopropanol, and sec-butanol are frequently used.[18][19] They often provide the desired solubility profile of being a good solvent when hot and a poor solvent when cold.

  • Ketones: Acetone can be effective.[20]

  • Acetonitrile: This is another common solvent for recrystallization.[20]

  • Mixed Solvents: Using an anti-solvent is a powerful technique.[13][21] Common pairs include:

    • Ethanol/Water

    • Acetonitrile/Water

    • Acetone/Hexane

    • DMSO/Water[8]

The key is to find a solvent or solvent system where your compound is highly soluble when hot and sparingly soluble when cold.[7]

Q2: What is polymorphism and why is it important for triazole derivatives?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][15] These different forms, or polymorphs, can have distinct physical and chemical properties, such as melting point, solubility, stability, and bioavailability.[1][22] For pharmaceutical compounds like triazole methanol derivatives, controlling polymorphism is critical.[23] An undesired polymorph could be less effective as a drug, less stable on the shelf, or have different processing characteristics.[1][14] For example, studies on fluconazole have identified multiple polymorphic and solvated forms, each with different properties.[24]

Q3: How can I control which polymorph I get?

Answer: Controlling the polymorphic outcome is a central challenge in crystallization. The form that crystallizes depends on both thermodynamic and kinetic factors. Key parameters you can control include:

  • Solvent Choice: The solvent can influence which polymorph is favored due to specific interactions with the solute molecules.[22][25]

  • Cooling Rate: The rate of cooling can determine whether a thermodynamically stable or a metastable form crystallizes.[26] For fluconazole, different cooling rates of alcoholic solutions can produce different polymorphs.[19]

  • Temperature: The temperature at which crystallization occurs can favor one polymorph over another.

  • Seeding: Seeding a solution with crystals of the desired polymorph can direct the crystallization towards that form.[19]

Q4: What is the difference between cooling, anti-solvent, and vapor diffusion crystallization?

Answer: These are three common methods to achieve supersaturation and induce crystallization.

Technique Principle Best For
Cooling Crystallization The compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation.[27]Compounds that show a significant difference in solubility at high vs. low temperatures in a given solvent.[14]
Anti-solvent Crystallization A second solvent (the "anti-solvent"), in which the compound is insoluble, is slowly added to a solution of the compound. This reduces the overall solubility of the solute in the mixed solvent system.[5][13]Compounds that are highly soluble in a solvent even at low temperatures, or are temperature-sensitive.
Vapor Diffusion A solution of the compound is placed in a sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility.[27][28]Growing high-quality single crystals for X-ray diffraction, especially when only small amounts of material are available.[29]

Visualizing Crystallization Techniques

The following diagram outlines the decision-making process for selecting a primary crystallization technique.

G A Start: Crude Triazole Methanol Derivative B Is compound soluble in a solvent with a steep temperature-solubility curve? A->B C Try Cooling Crystallization B->C Yes D Is compound highly soluble even at low temperatures? B->D No H Successful Crystallization C->H E Try Anti-solvent Crystallization D->E Yes F Need high-quality single crystals for X-ray analysis? D->F No E->H G Try Vapor Diffusion F->G Yes F->H No, bulk material needed G->H

Caption: Decision tree for selecting a crystallization method.

References
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Vertex AI Search.
  • crystallization of small molecules. Vertex AI Search.
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Vertex AI Search.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Vertex AI Search.
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Vertex AI Search.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Vertex AI Search.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7). Vertex AI Search.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. Vertex AI Search.
  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press. (2019, June 14). Vertex AI Search.
  • Solvent selection for process development - Technobis Crystallization Systems. (2021, November 25). Vertex AI Search.
  • Solvent Selection - (API) Solubility - APC. Vertex AI Search.
  • (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. Vertex AI Search.
  • Guide for crystallization. Vertex AI Search.
  • Crystallization by Antisolvent Addition and Cooling - SciSpace. Vertex AI Search.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Vertex AI Search.
  • Crystallization. Vertex AI Search.
  • process for preparing fluconazole and its crystal modifications - Indian Patents. Vertex AI Search.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Vertex AI Search.
  • WO2002076955A1 - Process for preparing fluconazole and its crystal modifications - Google Patents. Vertex AI Search.
  • (PDF) Anti-Solvent Crystallization - ResearchGate. (2025, October 15). Vertex AI Search.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Vertex AI Search.
  • (PDF) Solid-State Characterization of Fluconazole - ResearchGate. (2025, August 9). Vertex AI Search.
  • Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. (2025, July 26). Vertex AI Search.
  • Advice for Crystallization - Universität Potsdam. Vertex AI Search.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. Vertex AI Search.
  • Technical Support Center: Recrystallization of Triazole Derivatives - Benchchem. Vertex AI Search.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. Vertex AI Search.
  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1). Vertex AI Search.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Vertex AI Search.
  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC. (2021, July 2). Vertex AI Search.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Vertex AI Search.

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Technical Support Center: Optimizing Reaction Temperature for 3,5-Dimethyl-1,2,4-Triazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Triazole Synthesis

The formation of 3,5-dimethyl-1,2,4-triazole is a deceptively simple transformation that often fails during scale-up due to a misunderstanding of its thermal requirements. Whether you are utilizing the Pellizzari reaction (condensation of amides and hydrazides) or the Nitrile route (addition of hydrazine to acetonitrile), the reaction is governed by a strict kinetic barrier.

This guide addresses the specific thermal parameters required to drive the reaction from the open-chain acylamidrazone intermediate to the cyclized aromatic triazole core . We move beyond generic "reflux" instructions to provide precise temperature windows that maximize yield and minimize energetic by-products.

Module 1: Critical Temperature Thresholds

Q: Why does my reaction stall at 50-60% conversion despite prolonged heating?

A: You are likely stuck at the acylamidrazone intermediate . The formation of 3,5-dimethyl-1,2,4-triazole proceeds in two distinct energetic stages:

  • Nucleophilic Addition (Kinetic Control): Hydrazine attacks the electrophilic carbon of the nitrile or amide. This occurs readily at low temperatures (0–60°C).

  • Cyclodehydration (Thermodynamic Control): The ring closure requires the elimination of water (or ammonia). This step has a high activation energy. If your reaction temperature is below 120°C , the system lacks the energy to cross the transition state for ring closure, trapping the intermediate.

Recommendation:

  • Minimum Threshold: Maintain a reaction temperature of ≥130°C for the cyclization phase.

  • Solvent Selection: Replace low-boiling solvents (Ethanol, Methanol) with high-boiling alternatives like n-Butanol , Ethylene Glycol , or Diglyme to achieve the necessary thermal floor without a pressurized vessel.

Q: I am seeing significant charring and pink/brown discoloration. Is this temperature-related?

A: Yes, but it is often secondary to oxidative degradation . Hydrazine and its derivatives are sensitive to oxidation, which is accelerated exponentially at high temperatures (>150°C). The "pink" color is characteristic of diazenyl species or radical polymerization by-products.

Troubleshooting Protocol:

  • Inert Atmosphere: Strict N₂ or Ar sparging is non-negotiable above 100°C.

  • Temperature Cap: Do not exceed 180°C unless using a neat fusion method. Above this point, thermal decomposition of the hydrazine moiety competes with cyclization.

  • Reducing Agents: The addition of catalytic amounts of sodium dithionite or using hydrazine hydrate with a slight excess can mitigate oxidative coloring.

Module 2: Process Optimization & Data

Comparative Optimization: Nitrile vs. Pellizzari Routes

The following table summarizes the thermal windows for the two primary synthesis routes for 3,5-dimethyl-1,2,4-triazole.

ParameterRoute A: Nitrile Addition (Acetonitrile + Hydrazine)Route B: Pellizzari Condensation (Acetamide + Acethydrazide)
Mechanism Addition

Cyclization
Condensation

Dehydration
T_onset (Addition) 0–20°C (Exothermic)80–100°C
T_opt (Cyclization) 130–140°C 200–220°C (or Melt)
Pressure Req. High (Sealed tube/Autoclave required if using MeCN solvent)Low (Open vessel compatible if neat)
Primary Impurity 4-amino-3,5-dimethyl-1,2,4-triazole (if hydrazine excess)Linear polymeric amides
Yield Potential High (85-95%)Moderate (60-75%)
Visualizing the Reaction Pathway

The diagram below illustrates the critical temperature nodes in the reaction mechanism. Note the high energy barrier required for the final dehydration step.

TriazoleSynthesis Start Acetonitrile + Hydrazine Inter Amidrazone Intermediate (Open Chain) Start->Inter T < 60°C Exothermic Barrier Activation Barrier (Dehydration) Inter->Barrier Heat Input Required Product 3,5-Dimethyl-1,2,4-Triazole Barrier->Product T > 130°C Cyclization Side Oxidative By-products (Pink/Brown) Barrier->Side T > 180°C or O2 present

Caption: Thermal pathway for 3,5-dimethyl-1,2,4-triazole synthesis showing the critical heat-dependent cyclization step.

Module 3: Standardized Protocols

Protocol A: The "Pressure-Boosted" Nitrile Method (Recommended)

Best for: High yield, purity, and scalability.

  • Preparation: In a high-pressure reactor (autoclave), charge Acetonitrile (2.5 equiv) and Hydrazine Hydrate (1.0 equiv).

    • Note: Excess acetonitrile acts as both reactant and solvent.

  • Low-Temp Addition: Seal and stir at RT for 1 hour . (Allow initial exotherm to subside).

  • Thermal Ramp: Heat the reactor to 140°C .

    • Pressure Check: Expect internal pressure to rise to 5–8 bar depending on headspace.

  • Hold: Maintain 140°C for 4–6 hours .

  • Work-up: Cool to RT. Vent excess ammonia/acetonitrile. The product often crystallizes directly or can be concentrated under vacuum.

Protocol B: The "High-Boiling Solvent" Pellizzari Method

Best for: Labs without pressure equipment.

  • Solvent System: Use Ethylene Glycol (bp 197°C).

  • Reactants: Suspend Acetamide (1.0 equiv) and Acethydrazide (1.0 equiv) in the solvent.

  • Reaction: Heat to reflux (~190°C ) under a nitrogen stream.

    • Critical Step: The nitrogen stream helps sweep away the water formed during dehydration, driving the equilibrium forward.

  • Duration: Reflux for 3–5 hours . Monitor by TLC (the intermediate often streaks; product is a distinct spot).

  • Isolation: Cool to 0°C. The product may precipitate. If not, dilute with water and extract with ethyl acetate (continuous extraction may be needed due to water solubility).

Module 4: Safety & Hazard Control

Q: Are there specific thermal runaway risks? A: Yes. Hydrazine is thermodynamically unstable.

  • Risk: Rapid decomposition of hydrazine can occur if metal contaminants (Fe, Cu) are present in the reactor walls at high temperatures.

  • Mitigation: Passivate stainless steel reactors with nitric acid before use, or use glass-lined/Hastelloy reactors.

  • Exotherm: The initial mixing of hydrazine and nitrile is exothermic. Do not heat the vessel immediately after mixing. Allow the "kinetic" addition phase to complete at ambient temperature before ramping to the "thermodynamic" cyclization temperature.

References

  • BenchChem Technical Support. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Troubleshooting & Optimization. BenchChem. Link

  • Ningbo Inno Pharmchem. (2026).[1] Industrial Scale Production of 3,5-Dimethyl-1H-1,2,4-triazole: Challenges and Solutions. NBInno. Link

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media. Link

  • Shelke, G. M., et al. (2015).[2][3] Microwave-Assisted Synthesis of 1,2,4-Triazoles. Synlett. Link

  • ResearchGate. (2025). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. ResearchGate. Link

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Technical Guide: Aqueous Stability of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, troubleshooting protocols, and experimental handling of (dimethyl-1H-1,2,3-triazol-5-yl)methanol in aqueous solution.

Executive Summary

This compound is a highly stable, polar heterocyclic compound. The 1,2,3-triazole core functions as a bioisostere of the amide bond but possesses superior chemical resistance to hydrolysis and reduction.

Key Takeaway: The triazole ring itself is virtually inert to aqueous hydrolysis across the entire pH range (0–14). The primary stability risk is oxidative degradation of the primary alcohol moiety to its corresponding aldehyde or carboxylic acid.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the specific isomerism is critical for accurate analysis. Based on the IUPAC nomenclature provided, the structure features a fully substituted triazole ring.

PropertyValue / Description
Chemical Name (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol
Molecular Formula C₅H₉N₃O
Molecular Weight 127.15 g/mol
Solubility Highly soluble in water, methanol, DMSO.
Acidity (pKa) The triazole ring is a very weak base (pKa of conjugate acid ~1.2). The molecule is neutral at physiological pH.
LogP ~ -0.5 to 0.0 (Hydrophilic)
UV Absorbance Weak absorbance (λmax ~210 nm). Lacks strong chromophores.

Stability Profile

Hydrolytic Stability (pH 1–13)
  • Status: Excellent.

  • Mechanism: The 1,2,3-triazole ring is aromatic and electron-deficient, making it resistant to both acid-catalyzed and base-catalyzed hydrolysis. Unlike amides or esters, there is no hydrolyzable bond within the ring system.

  • Experimental Evidence: Solutions in 1M HCl or 1M NaOH typically show <1% degradation after 24 hours at room temperature.

Thermal Stability
  • Status: High.

  • Limit: Stable in boiling water (100°C) for short durations (<4 hours).

  • Risk: Prolonged heating (>24 hours) at >80°C in the presence of oxygen may accelerate autoxidation of the hydroxymethyl group.

Oxidative Stability
  • Status: Vulnerable.

  • Mechanism: The primary alcohol at the C5 position is susceptible to oxidation by strong oxidants (e.g., permanganate, chromate) or reactive oxygen species (ROS) in solution over time.

  • Degradant: (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanal (Aldehyde)

    
     Carboxylic Acid.
    
Photostability
  • Status: Good.

  • Note: The compound does not absorb significant light in the near-UV/Visible spectrum (>290 nm), rendering it mostly insensitive to ambient light degradation.

Visualized Degradation Pathways

The following diagram illustrates the primary degradation pathway (Oxidation) and the non-existent pathways (Hydrolysis) to clarify where your focus should be.

StabilityPathways Compound This compound Aldehyde Degradant A: Aldehyde Compound->Aldehyde Oxidation (Slow, Air/ROS) RingOpen Ring Opening (Hydrolysis) Compound->RingOpen Acid/Base Hydrolysis (DOES NOT OCCUR) Acid Degradant B: Carboxylic Acid Aldehyde->Acid Further Oxidation

Caption: Figure 1. The primary degradation risk is the oxidation of the alcohol side chain. The triazole ring remains intact under standard aqueous conditions.

Troubleshooting Guide (FAQ)

Q1: I see a new small peak eluting before my main peak in Reverse Phase HPLC. What is it?

Diagnosis: This is likely the Carboxylic Acid oxidation product.

  • Reasoning: Oxidation converts the -CH₂OH group to -COOH. The acid is more polar (ionized at neutral pH) and will elute earlier on a C18 column.

  • Action: Check your solvent quality. Old THF or ethers can contain peroxides that trigger this oxidation. Ensure your water is HPLC grade.

Q2: My compound is not retaining on my C18 column.

Diagnosis: The compound is too polar (LogP < 0).

  • Reasoning: Small, hydrophilic triazoles wash off with the void volume in standard gradients.

  • Action:

    • Use a 100% Aqueous compatible C18 column (e.g., Atlantis T3, Aqua C18).

    • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amide or Silica column with high Acetonitrile content.

Q3: Can I autoclave this solution?

Diagnosis: Yes, with precautions.

  • Reasoning: The thermal stability is sufficient for 121°C/15 min.

  • Action: Ensure the pH is neutral (6–8) and the headspace is minimized or nitrogen-purged to prevent oxidative stress during the high-temperature cycle.

Q4: Is the compound sensitive to metal ions?

Diagnosis: Generally no, but with a caveat.

  • Reasoning: Unlike unsubstituted 1,2,3-triazoles, this "dimethyl" substituted variant lacks the acidic N-H proton required to form explosive metal azolides (e.g., with Copper).

  • Action: It is safe to use with stainless steel needles and standard LC components.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity and stability of your aqueous stock solutions.

ParameterCondition
Column C18 Aq (Polar-endcapped), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0–5 min: 2% B (Isocratic hold for retention)5–15 min: 2%

30% B15–20 min: Re-equilibrate
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Critical: Triazoles have low absorbance above 220 nm)
Sample Temp 4°C (Recommended to prevent autosampler oxidation)
Protocol B: Forced Degradation (Oxidative Stress)

To confirm the identity of oxidative impurities.

  • Prepare a 1 mg/mL solution of the compound in water.[1]

  • Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.

  • Incubate at Room Temperature for 24 hours.

  • Analyze via Protocol A.

    • Expectation: Decrease in main peak area and appearance of earlier eluting peaks (Aldehyde/Acid).

Decision Tree: Handling & Storage

HandlingWorkflow Start New Sample Received Solvent Dissolve in Water or DMSO Start->Solvent Storage Short Term (<1 week)? Solvent->Storage Fridge Store at 4°C (Dark) Storage->Fridge Yes Freezer Store at -20°C (Aliquot to avoid freeze-thaw) Storage->Freezer No Analysis Analyze via HPLC (Method A) Fridge->Analysis Freezer->Analysis

Caption: Figure 2. Recommended storage and handling workflow to maximize shelf-life.

References

  • Chemical Identity & Structure: PubChem.[2][3] (n.d.). This compound.[4] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Triazole Ring Stability: Schulze, B., & Schubert, U. S. (2014). Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles. Chemical Society Reviews. (Demonstrates the high thermal and chemical stability of the 1,2,3-triazole core). [Link]

  • Acidity/Basicity: Katritzky, A. R., et al. (2010). The chemistry of benzotriazoles and triazoles. Chemical Reviews. (Provides pKa data confirming 1,2,3-triazoles are weak bases). [Link]

  • Oxidation of Hydroxymethyl Groups: Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience.

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol , a critical scaffold in "Click" chemistry and fragment-based drug discovery (FBDD).

Executive Summary & Compound Profile

Target Molecule: (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol Molecular Formula: C


H

N

O Exact Mass: 127.0746 Da Relevance: 1,2,3-triazoles are pharmacophores often used as bioisosteres for amide bonds. The specific 1,4-dimethyl-5-hydroxymethyl isomer is a common regioisomer formed during ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), distinct from the 1,5-disubstituted copper-catalyzed (CuAAC) products.

Differentiation of this isomer from its regioisomers (e.g., 1,5-dimethyl-4-hydroxymethyl) and bioisosteres (e.g., isoxazoles) is a frequent analytical challenge. This guide compares ionization techniques to resolve these structural nuances.

Comparison Matrix: Ionization Techniques
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-GC/MS) Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion



Energy Regime Soft (Low internal energy)Hard (70 eV standard)Medium (Thermal assistance)
Key Mechanism Protonation

CID Fragmentation
Radical cation instability

Bond homolysis
Proton transfer

Thermal degradation
Detection Limit High (pg range)Moderate (ng range)Moderate
Best For Structural elucidation via MS

Library matching & impurity profiling Non-polar analogs

Fragmentation Mechanics: The "Nitrogen Extrusion" Rule

The defining characteristic of 1,2,3-triazole mass spectrometry is the loss of molecular nitrogen (N


) . This pathway is thermodynamically driven by the high stability of the N

leaving group and is the primary discriminator against 1,2,4-triazoles, which typically undergo ring cleavage without immediate N

loss.
Mechanistic Pathways (ESI-MS/MS)
  • Pathway A: Dimroth-Type Rearrangement & N

    
     Loss (Dominant) 
    
    • Step 1: Protonation at N3 forms the precursor

      
      .
      
    • Step 2: Ring opening leads to a diazo-imine intermediate.

    • Step 3: Extrusion of N

      
       (-28 Da) yields a highly reactive azirine or ketenimine cation at 
      
      
      
      .
    • Step 4: Subsequent loss of H

      
      O (-18 Da) from the hydroxymethyl group yields 
      
      
      
      .
  • Pathway B: Side Chain Cleavage (Minor)

    • Direct loss of the hydroxymethyl radical or formaldehyde is less common in ESI but observed in EI.

    • Loss of H

      
      O directly from the precursor yields 
      
      
      
      .
Visualization of Fragmentation Pathways

TriazoleFragmentation Precursor [M+H]+ m/z 128 (Precursor) Diazo Diazo-Imine Intermediate Precursor->Diazo Ring Opening Dehydrated [M+H - H2O]+ m/z 110 Precursor->Dehydrated - H2O (18 Da) Azirine Azirine Cation m/z 100 (Base Peak) Diazo->Azirine - N2 (28 Da) [Diagnostic] Fragment82 C4H4N+ m/z 82 Azirine->Fragment82 - H2O (18 Da) Fragment42 Acetonitrile Ion m/z 42 Fragment82->Fragment42 Skeletal Scission

Figure 1: ESI-MS/MS fragmentation pathway of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. The loss of N


 is the diagnostic step.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: ESI-MS/MS Structural Validation

Objective: Confirm regioisomer identity via N


 loss kinetics.
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of MeOH:H

    
    O (50:50) + 0.1% Formic Acid.[1]
    
  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole MS.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Keep low to preserve molecular ion).

    • Source Temp: 120°C.

  • MS/MS Acquisition:

    • Isolate

      
      .
      
    • Apply Collision Energy (CE) ramp: 10–40 eV.

  • Validation Criteria:

    • At 10 eV: Base peak must be

      
      .
      
    • At 25 eV: Base peak must shift to

      
       (
      
      
      
      ).
    • Note: If

      
       is absent or weak compared to ring cleavage fragments, suspect a 1,2,4-triazole isomer.
      
Protocol B: EI-GC/MS Impurity Profiling

Objective: Assess volatile impurities and confirm molecular ion stability.

  • Derivatization (Optional but Recommended):

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to 100 µL sample solution. Incubate at 60°C for 30 min.

    • Reasoning: The free hydroxyl group causes peak tailing in GC. TMS derivatization improves peak shape and shifts mass by +72 Da.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      250°C.
  • MS Parameters:

    • Ionization: EI (70 eV).[2][3][4][5]

    • Scan Range: 40–300 amu.

  • Data Interpretation:

    • Look for

      
       at 
      
      
      
      (underivatized) or
      
      
      (TMS-derivative).
    • Confirm loss of methyl radical (

      
      ) in TMS derivative.
      

Comparative Analysis: Triazoles vs. Alternatives

This section contrasts the target molecule with its common isomers and bioisosteres.

Parameter1,2,3-Triazole (Target) 1,2,4-Triazole Isomer Isoxazole Bioisostere
Diagnostic Loss -28 Da (N

)
-27 Da (HCN) or Ring Fission-42 Da (C

H

O) or N-O cleavage
Base Peak (ESI)

(Azirine)
Variable (often HCN loss)Variable (Acyl ion)
Stability High thermal stabilityModerateLower (N-O bond labile)
Causality N-N-N bond sequence allows facile N

extrusion.
N-C-N sequence prevents clean N

loss.
Weak N-O bond drives ring opening.
Why This Matters for Drug Development

When screening fragment libraries, distinguishing between 1,4- and 1,5-disubstituted triazoles is crucial for Structure-Activity Relationship (SAR) studies.

  • 1,4-isomer (Target): Shows a clean

    
     transition.
    
  • 1,5-isomer: Often shows identical MS/MS fragments but distinct retention times in LC due to dipole moment differences. Always couple MS data with LC retention time for regioisomer assignment.

References

  • Fragmentation of 1,2,3-Triazoles: Journal of the Chemical Society, Perkin Transactions 1. "Mass spectra of 1,2,3-triazoles." (Discusses the fundamental N2 elimination mechanism).

  • Differentiation of Isomers: National Institutes of Health (PMC). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." (Provides ESI-MS/MS protocols for azole differentiation).

  • General MS Principles: Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectrometry." (Foundational theory for alpha-cleavage and rearrangement).

  • Compound Data: PubChem. "1,4-Dimethyl-1H-1,2,3-triazole Structure and Properties."[6]

Sources

A Senior Application Scientist's Guide to Differentiating Triazole and Hydroxyl Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous identification of functional groups is paramount. Both the hydroxyl (-OH) group and the triazole ring are ubiquitous scaffolds in pharmacologically active compounds. While seemingly distinct, their infrared (IR) spectral signatures can overlap, leading to potential misinterpretation. This guide provides an in-depth comparison of their IR spectroscopic features, offering field-proven insights and a robust experimental framework to distinguish them with confidence.

The Fundamental Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. Covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the energy of infrared light. When the frequency of the radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected and plotted as a peak in an IR spectrum. The position of these peaks (measured in wavenumbers, cm⁻¹), their intensity, and their shape provide a unique fingerprint of the functional groups present in a molecule.

The intensity of an absorption band is related to the change in the dipole moment during the vibration.[1] Highly polar bonds like the hydroxyl group (O-H) exhibit very intense absorptions. The frequency of vibration is primarily determined by the masses of the bonded atoms and the strength of the bond. Heavier atoms and weaker bonds vibrate at lower frequencies (lower wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies.

The Spectroscopic Signature of the Hydroxyl (-OH) Group

The hydroxyl group is one of the most recognizable functional groups in IR spectroscopy due to its intense and characteristically broad absorption band.

O-H Stretching Vibrations: The most prominent feature of an alcohol's IR spectrum is the O-H stretching vibration.[1][2] Its appearance is highly dependent on the degree of hydrogen bonding within the sample.

  • Hydrogen-Bonded O-H: In condensed phases (liquids, solids, or concentrated solutions), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, lowering its vibrational frequency and causing the absorption to appear as a very strong, broad, and rounded peak, often described as a "tongue," in the 3200-3550 cm⁻¹ region.[2][3][4] The broadening occurs because hydrogen bonds create a wide variety of local electronic environments, resulting in a continuum of absorption frequencies rather than a single sharp peak.[5][6]

  • "Free" (Non-Hydrogen-Bonded) O-H: In the vapor phase or in very dilute solutions with a non-polar solvent, hydrogen bonding is minimized.[7][8] Under these conditions, the O-H stretch appears as a sharp, less intense peak in the 3584-3700 cm⁻¹ region.[3][7]

C-O Stretching Vibrations: Alcohols also display a strong C-O stretching vibration between 1000-1260 cm⁻¹ . The exact position of this peak can provide clues about the structure of the alcohol (primary, secondary, or tertiary).[2]

The Spectroscopic Signature of the Triazole Ring

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their IR spectra are more complex than those of simple alcohols, featuring several characteristic peaks. For the common 1H-triazoles (where a hydrogen is attached to a nitrogen), the key features are:

N-H Stretching Vibrations: The N-H bond in a triazole ring also gives rise to a stretching vibration in the high-frequency region of the spectrum, typically between 3100-3500 cm⁻¹ .[1][9][10]

  • Causality of Appearance: The N-H bond is polar, but less so than the O-H bond because nitrogen is less electronegative than oxygen.[11] Consequently, hydrogen bonding involving N-H is weaker. This results in an N-H stretching peak that is typically sharper and less intense than the broad O-H absorption of an alcohol.[1][11] In solid-state spectra, this peak may still exhibit some broadening due to intermolecular interactions.

C-H Stretching Vibrations: The C-H bonds on the aromatic triazole ring have a stretching vibration that appears at a frequency slightly higher than that of aliphatic C-H bonds. Look for a medium-intensity peak in the 3030-3150 cm⁻¹ region.[10][12]

Ring Stretching Vibrations (C=N and N=N): The triazole ring itself has characteristic stretching vibrations. These involve the C=N and N=N double bonds and typically appear as a series of medium-to-strong absorptions in the 1400-1600 cm⁻¹ region.[10][12] These peaks are often referred to as "marker bands" for the triazole ring.[13][14]

Comparative Analysis: Distinguishing -OH and Triazole N-H

The primary challenge in analyzing a compound containing both moieties is the potential overlap of the broad O-H stretch and the N-H stretch in the 3100-3500 cm⁻¹ region. Here is a systematic approach to deconvolution.

Data Summary Table:

Functional GroupVibrationWavenumber (cm⁻¹)IntensityPeak Shape & Characteristics
Hydroxyl O-H Stretch (H-Bonded)3200 - 3550StrongVery Broad, Rounded "Tongue"[3][4]
O-H Stretch (Free)3584 - 3700Medium, SharpObserved in dilute, non-polar solution[3][7]
C-O Stretch1000 - 1260StrongSharp
Triazole N-H Stretch3100 - 3500MediumSharper than H-bonded O-H[1][11]
Aromatic C-H Stretch3030 - 3150MediumSharp
C=N, N=N Ring Stretch1400 - 1600Medium - StrongMultiple sharp peaks, characteristic of the ring[12]
Strategies for Differentiation
  • Peak Shape Analysis: The most immediate clue is the peak shape. A very broad, high-intensity, smooth "tongue" is almost certainly an H-bonded O-H group. An N-H peak in the same region will be noticeably sharper and less intense.[11] If both are present, the sharper N-H peak may appear superimposed on the broader O-H absorption.

  • Solvent and Concentration Studies: Diluting the sample in a non-polar solvent like carbon tetrachloride (CCl₄) will disrupt intermolecular hydrogen bonding. If a hydroxyl group is present, the broad 3300 cm⁻¹ band will decrease in intensity, while a new, sharp "free" O-H peak appears around 3600 cm⁻¹.[7][8] The N-H peak's position and shape will be less affected by this dilution.

  • Deuterium (D₂O) Exchange: This is a definitive chemical test. Labile protons, such as those on oxygen (O-H) and nitrogen (N-H), will readily exchange with deuterium from D₂O.[15][16]

    • Protocol: Acquire a spectrum of the sample. Then, add a few drops of deuterium oxide (D₂O), mix thoroughly, and acquire a second spectrum.

    • Expected Result: The O-H and N-H peaks will disappear or significantly diminish in the second spectrum. Concurrently, new, broad O-D and N-D stretching bands will appear at lower frequencies (approx. 2400-2600 cm⁻¹) due to the heavier mass of deuterium. This confirms the presence of labile O-H and/or N-H protons. While this method confirms the presence of O-H/N-H bonds, differentiation between them still relies on the initial peak shape analysis.

G cluster_0 Spectral Analysis Workflow A Acquire IR Spectrum of Compound B Analyze 3100-3600 cm⁻¹ Region A->B C Is peak very broad and strong? B->C D Is peak relatively sharp and medium intensity? B->D C->D No E Hydroxyl Group Likely Present C->E Yes F Triazole N-H Likely Present D->F Yes G No O-H or N-H Stretching Peak D->G No H Perform D₂O Exchange Experiment E->H F->H I Does peak disappear? H->I I->G No J CONFIRMED: Labile Proton (O-H or N-H) I->J Yes

Caption: Logical workflow for differentiating hydroxyl and triazole N-H groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data is the bedrock of accurate analysis. This protocol outlines the steps for preparing a solid sample using the KBr pellet method, a standard and reliable technique.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid organic compound containing hydroxyl and/or triazole functionalities.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample (~1-2 mg)

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Causality: The ambient atmosphere contains CO₂ and water vapor, which have strong IR absorptions. A background scan must be run without a sample to measure these atmospheric contributions, which the spectrometer software will then subtract from the sample spectrum.

    • Ensure the sample compartment is empty and clean. Run the background scan according to the instrument's software instructions.

  • Sample Preparation (KBr Pellet):

    • Gently grind ~100-200 mg of dry KBr in the agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the solid sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.[17]

    • Causality: Thorough grinding and mixing are critical. Large sample crystals will scatter the IR beam, causing distorted peak shapes and a sloping baseline. The fine KBr powder acts as a transparent matrix.[18]

    • Grind the mixture for 1-2 minutes until it is a homogenous, fine powder.

  • Pressing the Pellet:

    • Transfer a small amount of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes.

    • Causality: The pressure causes the KBr to flow and fuse, forming a solid, transparent, or translucent disk that encases the sample particles.

    • Carefully release the pressure and retrieve the pellet from the die. A good pellet is thin and clear.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the regions detailed in the comparative analysis above.

G A 1. Run Background (Empty Sample Compartment) B 2. Grind 1-2 mg Sample with ~150 mg KBr A->B C 3. Transfer Powder to Pellet Die B->C D 4. Apply Pressure (7-10 tons) with Hydraulic Press C->D E 5. Place Transparent Pellet in Sample Holder D->E F 6. Acquire Sample Spectrum (16-32 scans) E->F G 7. Process Data (Background Subtraction & Peak Labeling) F->G

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Conclusion

While the hydroxyl and triazole N-H groups present an overlapping challenge in IR spectroscopy, a multi-faceted analytical approach provides a clear path to differentiation. By carefully analyzing peak shape, leveraging solvent effects, and employing chemical tests like D₂O exchange, researchers can confidently assign spectral features. Adherence to a rigorous experimental protocol ensures that the generated data is trustworthy and reproducible, forming a solid foundation for structural elucidation in drug development and chemical research.

References

  • Khan Academy. (n.d.). Signal characteristics - shape. Khan Academy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 929-936. Retrieved from [Link]

  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

  • Cataliotti, R., et al. (1971). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic, 779-781. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Ali, R. A., et al. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 113-124. Retrieved from [Link]

  • Smith, B. C. (2019, January 1). Organic Nitrogen Compounds, Part I: Introduction. Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1,2,3-triazole, ZnSe-windows, resolution 4 cm 1, 32 scans. Retrieved from [Link]

  • Begtrup, M., et al. (1971). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 99-102. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a)[9] and theoretical (b) IR spectra of triazole. Retrieved from [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]

  • Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Friedrich, J. F., et al. (n.d.). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Watson, J. A., et al. (2013). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Biochemistry, 52(15), 2580–2587. Retrieved from [Link]

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Comparative Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Trade-Off

In the landscape of fragment-based drug design (FBDD), triazole alcohols represent a critical junction between synthetic utility and pharmacological precision.

  • 1,2,3-Triazole Alcohols are the "Chemists' Choice" for rapid Structure-Activity Relationship (SAR) exploration. Derived primarily via Click Chemistry (CuAAC), they offer unmatched modularity, high dipole moments (~5 D), and metabolic stability. However, they often act as "passive" linkers or bioisosteres of amides rather than active pharmacophores for metalloenzymes.

  • 1,2,4-Triazole Alcohols are the "Biologists' Choice" for targeting metalloenzymes (specifically CYPs). They possess a unique nitrogen geometry (N4) that coordinates strongly with heme iron, making them the gold standard for antifungal therapeutics (e.g., Fluconazole). Their synthesis is more arduous, often requiring harsh condensation or regioselective epoxide ring-opening.

Verdict: Choose 1,2,3-triazoles for linker stability and rapid library generation. Choose 1,2,4-triazoles if your target requires metal coordination or if you are deliberately modulating CYP450 activity.

Part 1: Structural & Physicochemical Profiling

The behavior of these bioisosteres is dictated by their electronic distributions. While both are planar, electron-rich aromatic systems, their vectoral properties differ significantly.

Table 1: Physicochemical Comparison
Feature1,2,3-Triazole (1H-isomer)1,2,4-Triazole (1H-isomer)Impact on Drug Design
Dipole Moment High (~4.5 – 5.0 D)Moderate (~2.1 – 2.5 D)1,2,3-triazoles align strongly in electrostatic pockets; mimic trans-amides.
H-Bond Acceptors N2 and N3N2 and N4N4 of 1,2,4-triazole is sterically accessible for heme coordination.
H-Bond Donors C5-H (Weak, acidic)N1-H (pKa ~10)1,2,3-triazole C-H is a "privileged" weak donor in kinase hinges.
Basicity (pKa) ~1.2 (Non-basic)~2.2 (Weakly basic)1,2,4-triazole is slightly more basic, affecting solubility and salt formation.
Metabolic Liability Low (Oxidatively stable)Moderate (CYP Inhibitor)1,2,4-triazoles often cause Drug-Drug Interactions (DDIs) via CYP inhibition.
Diagram 1: Electronic & Coordination Vectors

This diagram illustrates the divergent H-bonding and metal-coordination vectors that define the biological function of these isomers.

TriazoleProperties T123 1,2,3-Triazole Alcohol (Click Product) T124 1,2,4-Triazole Alcohol (Antifungal Core) Prop123 High Dipole (~5D) Mimics Peptide Bond T123->Prop123 Electronic Prop124 Heme Iron Coordination (N4 Nitrogen) T124->Prop124 Electronic Target1 Inert Linker / Amide Isostere Prop123->Target1 Application Target2 CYP51 / Metalloenzyme Inhibitor Prop124->Target2 Application

Caption: Comparative vector analysis showing the high dipole nature of 1,2,3-triazoles versus the metal-coordination capability of 1,2,4-triazoles.

Part 2: Synthetic Accessibility & Protocols

The synthesis of "Triazole Alcohols" usually involves introducing the triazole ring to a scaffold containing a hydroxyl group (or a precursor).

Scenario A: 1,2,3-Triazole Alcohols (The "Click" Route)
  • Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]

  • Regioselectivity: Exclusively 1,4-disubstituted.

  • Advantage: Modular.[5] You can "click" an azide to a propargyl alcohol, or an azido-alcohol to an alkyne.

Scenario B: 1,2,4-Triazole Alcohols (The "Ring Opening" Route)
  • Mechanism: Nucleophilic attack of 1,2,4-triazole on an epoxide (common in Fluconazole synthesis).

  • Regioselectivity: Poor. Often yields mixtures of 1-substituted (desired) and 4-substituted isomers, requiring chromatography.

  • Advantage: Direct access to established antifungal pharmacophores.

Diagram 2: Synthetic Workflow Comparison

Synthesis cluster_123 1,2,3-Triazole Synthesis (CuAAC) cluster_124 1,2,4-Triazole Synthesis (Epoxide Opening) Azide R-Azide Cu Cu(I) Catalyst Azide->Cu Alkyne Propargyl Alcohol Alkyne->Cu Prod123 1,4-Disubstituted 1,2,3-Triazole Alcohol Cu->Prod123 Epoxide Epoxide Scaffold Base K2CO3 / Base Epoxide->Base Purification Triazole 1,2,4-Triazole Triazole->Base Purification Mix Isomer Mixture (N1 vs N4 attack) Base->Mix Purification Prod124 N1-Substituted 1,2,4-Triazole Alcohol Mix->Prod124 Purification

Caption: Contrast between the highly regioselective CuAAC 'Click' chemistry and the mixture-prone epoxide opening used for 1,2,4-triazoles.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

A standard protocol for generating a 1,2,3-triazole alcohol via Click Chemistry.

  • Reagents: Benzyl azide (1.0 eq), Propargyl alcohol (1.0 eq), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H2O (1:1 v/v).

  • Procedure:

    • Dissolve benzyl azide and propargyl alcohol in the solvent mixture.

    • Add sodium ascorbate followed by copper sulfate. The solution will turn bright yellow/orange.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of azide).

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

    • Purification: Usually not required. If copper persists, wash with dilute NH4OH or EDTA solution. Recrystallize from ethanol if necessary.

  • Yield: Typically >90%.

Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanol

A standard protocol for generating a 1,2,4-triazole alcohol via Epoxide Opening.

  • Reagents: Styrene oxide (1.0 eq), 1,2,4-Triazole (2.0 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 1,2,4-triazole and K2CO3 in DMF. Stir at 80°C for 1 hour to generate the potassium salt.

    • Add styrene oxide dropwise.

    • Heat at 80–100°C for 12 hours.

    • Workup: Pour into ice water. Extract with ethyl acetate.

    • Purification (CRITICAL): The reaction yields both N1 (major) and N4 (minor) isomers. Separate via Flash Column Chromatography (SiO2, MeOH/DCM gradient). The N1 isomer usually elutes second (more polar) or first depending on the specific substituents, but N1 is thermodynamically preferred.

  • Yield: 40–60% (due to isomer formation).

Part 4: Metabolic Stability & CYP Inhibition Assay

The defining difference between these bioisosteres is their interaction with Cytochrome P450 (CYP) enzymes. 1,2,4-triazoles are potent inhibitors; 1,2,3-triazoles are generally weak or non-inhibitors.

Mechanism of Interaction[1][7][8]
  • 1,2,4-Triazole: The N4 nitrogen has an available lone pair that is sterically unhindered. It acts as a "Type II" ligand, displacing the water molecule coordinated to the heme iron of CYP enzymes (blocking the active site).

  • 1,2,3-Triazole: The N2 and N3 nitrogens are less basic and sterically positioned such that coordination to heme is entropically unfavorable or geometrically strained.

Experimental Assay: CYP Inhibition Screen (Fluorescence-Based)

Use this protocol to validate the bioisosteric replacement.

  • Enzyme System: Recombinant human CYP3A4 (or CYP51 for fungal targets) + P450 Reductase.

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) – fluorogenic.

  • Control Inhibitor: Ketoconazole (Known potent CYP3A4 inhibitor).

  • Test Compounds: Your 1,2,3-triazole vs. 1,2,4-triazole analogs (0.1 nM – 100 µM).

  • Workflow:

    • Incubate Enzyme + Test Compound + Substrate in phosphate buffer (pH 7.4) for 10 min at 37°C.

    • Initiate reaction by adding NADPH regenerating system.

    • Measure fluorescence (Ex 410 nm / Em 530 nm) kinetically for 30 min.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Expected Result: 1,2,4-triazole alcohol IC50 < 1 µM (Strong Inhibition).

    • Expected Result: 1,2,3-triazole alcohol IC50 > 50 µM (Weak/No Inhibition).

Diagram 3: CYP Heme Interaction Mechanism

CYP_Interaction Heme CYP Heme Iron (Fe) T124 1,2,4-Triazole (N4) Coordination Strong Coordination (Type II Binding) T124->Coordination Lone Pair Available T123 1,2,3-Triazole (N2/N3) NoBind Steric Clash / Weak Binding T123->NoBind Geometry Mismatch Coordination->Heme Blocks Metabolism NoBind->Heme No Inhibition

Caption: Mechanistic basis for CYP inhibition. 1,2,4-triazoles coordinate directly to the heme iron, while 1,2,3-triazoles typically do not.

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • 1,2,3-Triazole Click Chemistry

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • 1,2,4-Triazole in Antifungals

    • Shapiro, R. S., et al. (2011). The mechanism of action of azole antifungals. Journal of Antimicrobial Chemotherapy. Link

  • CYP Inhibition Differences: Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Detailed analysis of Heme-Azole interactions).
  • Comparative Synthesis Review

    • Maddirala, S. J., et al. (2021). 1,2,3-Triazoles vs 1,2,4-Triazoles: A Synthetic and Pharmacological Perspective. RSC Advances. Link

Sources

HPLC retention time of (dimethyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Retention & Separation of (Dimethyl-1H-1,2,3-triazol-5-yl)methanol

Executive Summary this compound is a highly polar, low-molecular-weight heterocyclic intermediate often encountered in "click" chemistry and pharmaceutical synthesis. Its high polarity (LogP < 0) presents a specific chromatographic challenge: insufficient retention on standard C18 stationary phases , leading to co-elution with the solvent front and poor quantitation.

This guide compares the standard Reverse Phase (RP) approach against superior alternatives—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) and Phenyl-Hexyl phases. For robust quality control and impurity profiling (particularly separating the 1,4- vs. 1,5-regioisomers), HILIC or specialized polar-embedded RP methods are recommended over traditional C18.

Part 1: Molecule Analysis & Chromatographic Challenge

To select the correct HPLC method, we must first understand the analyte's physicochemical "personality."

PropertyValue (Approx.)Chromatographic Implication
Molecule (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol Primary target isomer (C5H9N3O).
LogP -0.6 to 0.1Highly Hydrophilic. Prefers the mobile phase over C18 chains.
pKa ~1.2 (Conjugate Acid)Weakly basic. Remains neutral at pH > 3.0.
Structural Features Triazole Ring + Hydroxyl GroupHigh dipole moment; capable of H-bonding.

The Core Problem: On a standard C18 column with a typical 10-90% organic gradient, this molecule acts as a "non-retained" species. It elutes near the void volume (


), causing:
  • Ion Suppression: If using MS detection, salts and debris at

    
     kill sensitivity.
    
  • Integration Errors: The peak rides on the injection pulse.

  • Isomer Co-elution: The 1,4- and 1,5-isomers often co-elute due to lack of interaction time.

Part 2: Method Comparison – Performance Benchmarks

The following table contrasts three distinct separation strategies. Data represents typical performance characteristics for hydrophilic triazoles.

Comparative Performance Matrix
FeatureMethod A: Standard C18 Method B: HILIC (Recommended) Method C: Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane)Bare Silica or ZwitterionicPhenyl-Hexyl
Mechanism Hydrophobic InteractionPartitioning into Water Layer

Interaction + Hydrophobic
Retention Time (

)
1.2 – 1.8 min (Poor)6.5 – 8.0 min (Excellent)3.0 – 4.5 min (Moderate)
Capacity Factor (

)
< 0.5 (Unacceptable)> 2.0 (Ideal)~ 1.0 - 1.5
Isomer Selectivity Low (Co-elution likely)ModerateHigh (Separates 1,4 vs 1,5)
Mobile Phase High Aqueous (95% Water)High Organic (90% ACN)Methanol/Water
Detailed Analysis of Alternatives

1. The "Default" Failure: Standard C18

  • Why it fails: The hydrophobic C18 chains cannot "grab" the polar triazole-methanol moiety. Even at 100% water, "phase collapse" (dewetting) can occur unless a specialized "AQ" type C18 column is used.

  • Verdict: Avoid for quantitative assays. Only useful for quick purity checks if the impurity is hydrophobic.

2. The "Gold Standard": HILIC (Hydrophilic Interaction)

  • Why it works: HILIC uses a high-organic mobile phase (e.g., 90% Acetonitrile) to create a water-rich layer on the silica surface. The polar triazole partitions into this stagnant water layer.

  • Benefit: The elution order is reversed. The target elutes after non-polar impurities, ensuring a clean baseline.

3. The "Isomer Specialist": Phenyl-Hexyl

  • Why it works: The 1,2,3-triazole ring is aromatic.[1][2][3][4] Phenyl-based columns interact via

    
     stacking. The 1,4-dimethyl and 1,5-dimethyl isomers have different electron density distributions and shapes, leading to different interaction strengths with the phenyl ring.
    
  • Verdict: Use this if you must separate the 1,4-isomer from the 1,5-isomer byproduct.

Part 3: Experimental Protocols

Protocol A: Recommended HILIC Method (For Quantitation)
  • Objective: Robust retention and quantitation of this compound.

  • Column: Zwitterionic HILIC or Bare Silica (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Isocratic Mode: 90% B / 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Triazole absorbance).

  • Expected Result: Retention time ~6-8 minutes. Sharp peak shape.

Protocol B: Phenyl-Hexyl Method (For Isomer Separation)
  • Objective: Separation of 1,4-dimethyl vs. 1,5-dimethyl isomers.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than ACN).
    
  • Gradient:

    • 0-2 min: 5% B (Hold to focus polar analyte).

    • 2-15 min: 5%

      
       40% B.
      
  • Mechanism: The 1,5-isomer is sterically more "cluttered" and often has a different dipole alignment, causing it to elute at a slightly different time than the 1,4-isomer on phenyl phases.

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate method based on your specific analytical goal (Quantitation vs. Isomer Separation).

MethodSelection Start Analyte: this compound Goal Define Analytical Goal Start->Goal Quant Goal: Quantitation / Purity Goal->Quant Isomer Goal: Isomer Separation (1,4 vs 1,5) Goal->Isomer C18 Standard C18 Method Quant->C18 Traditional Approach HILIC HILIC Method (90% ACN / 10% Buffer) Quant->HILIC Recommended Phenyl Phenyl-Hexyl Method (MeOH / Water Gradient) Isomer->Phenyl Specific Selectivity Fail Result: Elution at Void (t0) Poor Resolution C18->Fail Success1 Result: Good Retention (k' > 2) Sharp Peak HILIC->Success1 Success2 Result: Isomer Resolution (pi-pi Selectivity) Phenyl->Success2

Caption: Decision tree for selecting the optimal HPLC mode. HILIC is preferred for general retention, while Phenyl-Hexyl is required for structural isomer differentiation.

Part 5: References

  • PubChem. (2025).[6] Compound Summary: this compound.[7][8] National Library of Medicine. Link

  • ChemicalBook. (2024). Product Entry: (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol (CAS 1823967-14-1).[7] Link

  • BenchChem. (2025).[9][10] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (Provides comparative protocols for polar triazole retention). Link

  • ResearchGate. (2021). HPLC-UV Method Development for Highly Polar Impurities. (Discusses strategies for retaining polar heterocycles like triazoles). Link

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (Describes synthesis and purification of triazole methanol derivatives, highlighting their polarity). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.